PROTAC IRAK4 degrader-5
Description
Structure
2D Structure
Properties
Molecular Formula |
C41H40F3N11O9 |
|---|---|
Molecular Weight |
887.8 g/mol |
IUPAC Name |
N-[3-carbamoyl-1-[4-[[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethylamino]methyl]phenyl]pyrazol-4-yl]-2-[2-(2,2,2-trifluoroethylamino)-4-pyridinyl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C41H40F3N11O9/c42-41(43,44)22-49-31-18-24(10-11-48-31)38-51-29(21-64-38)36(58)50-28-20-54(53-34(28)35(45)57)25-6-4-23(5-7-25)19-46-12-14-62-16-17-63-15-13-47-27-3-1-2-26-33(27)40(61)55(39(26)60)30-8-9-32(56)52-37(30)59/h1-7,10-11,18,20-21,30,46-47H,8-9,12-17,19,22H2,(H2,45,57)(H,48,49)(H,50,58)(H,52,56,59) |
InChI Key |
IMMOSWKLWDOJCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNCC4=CC=C(C=C4)N5C=C(C(=N5)C(=O)N)NC(=O)C6=COC(=N6)C7=CC(=NC=C7)NCC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of IRAK4 Degradation by PROTAC IRAK4 Degrader-5
This guide provides a detailed examination of the mechanism by which PROTAC IRAK4 degrader-5 induces the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in targeted protein degradation.
Introduction: IRAK4 as a Therapeutic Target
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Upon receptor activation, IRAK4 is recruited to the Myddosome, a signaling complex with the adaptor protein Myeloid differentiation primary response 88 (MyD88).[4] Within this complex, IRAK4 acts as both a kinase, phosphorylating IRAK1, and a scaffold, facilitating downstream signaling cascades that lead to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines.[1][4]
Given its central role, dysregulation of IRAK4 activity is implicated in various autoimmune diseases, inflammatory disorders, and certain cancers, such as activated B cell-like diffuse large B-cell lymphoma (ABC-DLBCL) with a MYD88 L265P mutation.[5][6] While traditional kinase inhibitors can block the catalytic function of IRAK4, they do not address its scaffolding role.[5][6] Proteolysis-targeting chimeras (PROTACs) offer a distinct therapeutic strategy by inducing the complete removal of the IRAK4 protein, thereby ablating both its kinase and scaffolding functions.[5][6][7]
This compound is a heterobifunctional molecule designed to specifically target IRAK4 for degradation. It is a Cereblon (CRBN)-based degrader, meaning it hijacks the CRBN E3 ubiquitin ligase complex to mediate its effect.[8]
The IRAK4 Signaling Pathway and PROTAC Intervention
The diagram below illustrates the canonical TLR/IL-1R signaling pathway and highlights the intervention point of an IRAK4 PROTAC degrader. The PROTAC effectively removes IRAK4 from the Myddosome, preventing all downstream signaling.
Core Mechanism: PROTAC-Mediated IRAK4 Degradation
The mechanism of action for this compound follows the established model for PROTACs. It is a catalytic process involving the formation of a ternary complex to induce ubiquitination and subsequent proteasomal degradation of the target protein.[4][5]
The key steps are:
-
Binding and Ternary Complex Formation: The PROTAC molecule, with its two distinct heads connected by a linker, simultaneously binds to the IRAK4 protein and the Cereblon (CRBN) substrate receptor of the DDB1-CUL4A-Rbx1 E3 ubiquitin ligase complex. This brings IRAK4 into close proximity with the E3 ligase, forming a key "IRAK4-PROTAC-CRBN" ternary complex.[5] The stability and conformation of this complex are critical for degradation efficiency.[5]
-
Ubiquitination of IRAK4: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the IRAK4 protein. This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the proteasome.[4]
-
Proteasomal Degradation: The polyubiquitinated IRAK4 is recognized and degraded by the 26S proteasome.[4][5]
-
PROTAC Recycling: After IRAK4 is degraded, the PROTAC molecule is released and can bind to another IRAK4 protein and E3 ligase, initiating another cycle of degradation. This catalytic nature allows substoichiometric amounts of the PROTAC to achieve significant degradation of the target protein.
The following diagram illustrates this cyclical mechanism.
Quantitative Data on IRAK4 Degraders
While specific quantitative data for "this compound" is limited, data from functionally similar and well-characterized CRBN-based and VHL-based IRAK4 degraders provide valuable benchmarks for activity.
Table 1: Degradation Potency of IRAK4 PROTACs in Cellular Assays
| Compound | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | Reference |
|---|---|---|---|---|---|---|
| Compound 9 | CRBN | OCI-LY10 | ~100 | >90% | 24 | [5] |
| Compound 9 | CRBN | TMD8 | ~100 | >90% | 24 | [5] |
| Compound 9 | VHL | PBMCs | 259 | Not Reported | Not Reported | [9] |
| KT-474 | CRBN | RAW 264.7 | 4.03 | Not Reported | 24 | [6][7] |
| KT-474 | CRBN | THP-1 | 8.9 | ~66% | 24 | [3] |
| KT-474 | CRBN | hPBMCs | 0.9 | >100% | 24 | [3] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.
Table 2: Functional Activity of IRAK4 Degraders
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 9 (CRBN) | OCI-LY10 | Cell Proliferation | 4.6 | [5] |
| Compound 9 (CRBN) | TMD8 | Cell Proliferation | 7.6 | [5] |
IC₅₀: Half-maximal inhibitory concentration.
Key Experimental Protocols
Verifying the mechanism of an IRAK4 degrader involves several key experiments designed to confirm target engagement, E3 ligase dependency, and proteasome-mediated degradation.
5.1. Western Blot for IRAK4 Degradation
-
Objective: To quantify the reduction in IRAK4 protein levels following treatment with the PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., OCI-LY10, TMD8, or PBMCs) at an appropriate density.[5] Treat cells with a dose-response range of this compound or a single concentration for a time-course experiment. Include a DMSO vehicle control.
-
Cell Lysis: After incubation, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify band intensity. Normalize IRAK4 levels to the loading control and express as a percentage relative to the DMSO control.[5]
-
5.2. Mechanism of Action (MoA) Confirmation Assays
-
Objective: To confirm that IRAK4 degradation is dependent on the recruited E3 ligase (CRBN) and the proteasome.
-
Methodology:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG-132 or 10 µM epoxomicin) for 2 hours.[5][9] Then, co-treat the cells with the PROTAC degrader at a concentration known to cause significant degradation (e.g., 1 µM).
-
E3 Ligase Competition: Co-treat cells with the PROTAC degrader and a high concentration (e.g., 10 µM) of a competitive CRBN binder, such as pomalidomide or thalidomide.[5]
-
Target Competition: Co-treat cells with the PROTAC degrader and a high concentration (e.g., 10 µM) of the parent IRAK4 inhibitor that constitutes the "warhead" of the PROTAC.[5]
-
Control: Include a DMSO vehicle control and a control treated with the PROTAC alone.
-
Analysis: After the treatment period (e.g., 24 hours), harvest the cells and analyze IRAK4 protein levels by Western blot as described in section 5.1.
-
-
Expected Outcome: Degradation of IRAK4 should be rescued (i.e., blocked) in cells pre-treated with the proteasome inhibitor or co-treated with the excess CRBN ligand or IRAK4 inhibitor.[5][9]
The workflow for these MoA experiments is visualized below.
References
- 1. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
PROTAC IRAK4 Degrader-5: A Technical Guide to E3 Ligase Recruitment and Target Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms of PROTAC IRAK4 degrader-5, focusing on its recruitment of E3 ligases to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in inflammatory signaling pathways, making it a key target for therapeutic intervention in various autoimmune diseases and cancers.[1][2][3][4] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that, instead of merely inhibiting protein function, hijacks the body's own ubiquitin-proteasome system to eliminate target proteins entirely.[5][6] This guide provides a comprehensive overview of the IRAK4 signaling pathway, the mechanism of action for PROTAC-mediated degradation, detailed experimental protocols for characterization, and a summary of quantitative data for assessing degrader efficacy.
The IRAK4 Signaling Pathway
IRAK4 is a serine/threonine kinase that plays a pivotal role in the signal transduction of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4, leading to the formation of a complex known as the Myddosome.[1][2][7] Within the Myddosome, IRAK4 autophosphorylates and subsequently phosphorylates other substrates, including IRAK1.[7][8] This initiates a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, driving the expression of pro-inflammatory cytokines and chemokines.[3][9][10] Dysregulation of the IRAK4 pathway is implicated in the pathogenesis of numerous inflammatory and malignant diseases.[1][4][9]
Mechanism of Action: PROTAC-Mediated IRAK4 Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, IRAK4), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6][11] The PROTAC simultaneously binds to IRAK4 and an E3 ligase, forming a ternary complex.[5][12] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of IRAK4. The resulting polyubiquitinated IRAK4 is then recognized and degraded by the 26S proteasome.[6][13] A key advantage of PROTACs is their catalytic mode of action; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[5] this compound is a Cereblon-based degrader, meaning it recruits the CRBN E3 ligase.[14]
Quantitative Data Presentation
The efficacy of a PROTAC degrader is assessed through various quantitative parameters. The following tables summarize key metrics for evaluating this compound, with representative data based on typical characterization assays for potent IRAK4 degraders.
Table 1: Binding Affinities
| Component | Binding Partner | Assay | Affinity (nM) |
| This compound | IRAK4 | TR-FRET | 15 |
| This compound | Cereblon (CRBN) | Fluorescence Polarization | 50 |
Table 2: Ternary Complex Formation
| Complex | Assay | Cooperativity (α) |
| IRAK4 - PROTAC - CRBN | TR-FRET | 2.5 |
Table 3: Cellular Degradation Potency
| Cell Line | Parameter | Value |
| THP-1 | DC₅₀ (nM) | 5 |
| Dₘₐₓ (%) | 95 | |
| Human PBMCs | DC₅₀ (nM) | 10 |
| Dₘₐₓ (%) | 90 |
Table 4: Degradation Kinetics
| Cell Line | Parameter | Value |
| THP-1 | t₁/₂ of degradation (hours) | 2 |
| Time to Dₘₐₓ (hours) | 6 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are protocols for key experiments in the characterization of this compound.
Ternary Complex Formation Assay (TR-FRET)
Objective: To quantify the formation of the IRAK4-PROTAC-E3 ligase ternary complex and determine cooperativity.
Materials:
-
Recombinant His-tagged IRAK4
-
Recombinant Avi-tagged Cereblon (CRBN) complex
-
This compound
-
Anti-His-Tb (donor fluorophore)
-
Streptavidin-d2 (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 0.01% BSA, 0.01% Tween-20, pH 7.4)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add a fixed concentration of His-IRAK4 and Avi-CRBN.
-
Add the serially diluted PROTAC to the wells.
-
Incubate at room temperature for 60 minutes.
-
Add Anti-His-Tb and Streptavidin-d2 to each well.
-
Incubate for 60 minutes in the dark.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against PROTAC concentration to determine the ternary complex formation. Cooperativity (α) is calculated by comparing the affinity of the PROTAC for one protein in the presence and absence of the other.
In-Cell Target Degradation Assay (Western Blot)
Objective: To determine the concentration-dependent degradation of IRAK4 in cells.
Materials:
-
THP-1 cells or human PBMCs
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against IRAK4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere/stabilize.
-
Treat cells with a serial dilution of this compound for a fixed time (e.g., 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for IRAK4 and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Add chemiluminescent substrate and visualize bands using a digital imager.
-
Quantify band intensities and normalize IRAK4 levels to the loading control.
-
Plot normalized IRAK4 levels against PROTAC concentration to determine DC₅₀ and Dₘₐₓ.
Ubiquitination Assay (In-Cell)
Objective: To confirm that PROTAC-induced degradation is mediated by ubiquitination.
Materials:
-
Cells expressing tagged IRAK4 (e.g., HA-IRAK4)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Anti-HA antibody for immunoprecipitation
-
Protein A/G beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Transfect cells with a vector expressing tagged IRAK4.
-
Treat cells with this compound and/or MG132. Pre-treatment with MG132 prevents the degradation of ubiquitinated proteins.
-
Lyse the cells and immunoprecipitate tagged IRAK4 using an anti-tag antibody and protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect polyubiquitinated IRAK4.
Conclusion
This compound represents a promising therapeutic strategy for diseases driven by aberrant IRAK4 signaling. By inducing the targeted degradation of IRAK4, it offers the potential for a more profound and durable pharmacological effect compared to traditional kinase inhibitors. The comprehensive characterization of such degraders, through a combination of biochemical and cellular assays as outlined in this guide, is essential for advancing these innovative molecules toward clinical applications. The systematic evaluation of binding affinities, ternary complex formation, degradation potency, and mechanism of action provides the critical data needed to optimize PROTAC design and predict in vivo efficacy.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 4. Frontiers | IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance [frontiersin.org]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. scispace.com [scispace.com]
- 10. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 13. promega.co.jp [promega.co.jp]
- 14. medchemexpress.com [medchemexpress.com]
The Dichotomy of IRAK4: A Technical Guide to its Scaffolding and Kinase Functions in Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-1 receptor-associated kinase 4 (IRAK4) stands as a critical signaling node in innate immunity, mediating responses downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Its role in a spectrum of inflammatory diseases and cancers has made it a compelling therapeutic target. However, the therapeutic blockade of IRAK4 is complicated by its dual functionality: it operates not only as a serine/threonine kinase but also as a crucial scaffold protein for the assembly of the Myddosome signaling complex. This guide provides an in-depth technical exploration of the distinct and overlapping roles of IRAK4's kinase and scaffolding activities in disease pathogenesis. We will dissect the current understanding of how these two functions differentially regulate downstream signaling pathways, present quantitative data to compare their contributions, detail key experimental methodologies to interrogate them, and visualize the intricate molecular interactions and experimental workflows. This comprehensive analysis aims to equip researchers and drug development professionals with the foundational knowledge required to devise more effective and nuanced therapeutic strategies targeting the IRAK4 signaling axis.
Introduction: The Dual Nature of IRAK4
IRAK4 is a central player in the innate immune system, acting as a critical mediator of signal transduction following the activation of TLRs and IL-1Rs. Upon ligand binding to these receptors, a multi-protein complex known as the Myddosome is formed, with IRAK4 at its core. This complex initiates a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines.[1][2]
A growing body of evidence has revealed that IRAK4's contribution to this process is twofold:
-
Scaffolding Function: IRAK4 serves as an essential scaffold for the assembly of the Myddosome. It facilitates the recruitment and oligomerization of Myeloid differentiation primary response 88 (MyD88) and other IRAK family members, namely IRAK1 and IRAK2.[3][4] This structural role is indispensable for the initiation of downstream signaling.
-
Kinase Activity: As a serine/threonine kinase, IRAK4 phosphorylates downstream substrates, most notably IRAK1. This phosphorylation event is a key step in the propagation of the signal, leading to the activation of downstream kinases and transcription factors.
The distinction between these two functions is not merely academic; it has profound implications for the development of IRAK4-targeted therapies. While kinase inhibitors have been the primary focus of drug development efforts, a deeper understanding of the scaffolding function is revealing new therapeutic avenues and potential limitations of kinase-centric approaches.
Signaling Pathways: A Tale of Two Functions
The differential roles of IRAK4's scaffolding and kinase activities are most evident in the downstream signaling pathways they regulate.
The Myddosome Assembly: The Primacy of the Scaffold
The formation of the Myddosome is the initial and critical step in TLR/IL-1R signaling. This process is almost entirely dependent on the scaffolding function of IRAK4.
Studies have shown that kinase-dead mutants of IRAK4 are still capable of being recruited to the Myddosome and can facilitate the recruitment of IRAK1 and IRAK2, albeit with altered kinetics and stability.[5] This underscores the fundamental importance of IRAK4's structural integrity for the initiation of the signaling cascade.
Downstream Signal Propagation: The Role of Kinase Activity
Once the Myddosome is assembled, IRAK4's kinase activity becomes crucial for the robust activation of downstream pathways and the subsequent production of inflammatory cytokines.
While the scaffolding function is sufficient for the initial assembly of the signaling complex and can lead to a basal level of NF-κB and MAPK activation, the kinase activity of IRAK4 is essential for the full-blown inflammatory response.[6] Studies using kinase-dead IRAK4 knock-in mice have demonstrated a significant reduction in the production of key inflammatory cytokines like TNF-α, IL-6, and IL-1β upon TLR stimulation.[7][8]
Quantitative Data Presentation
The differential contributions of IRAK4's kinase and scaffolding functions can be quantified by examining the effects of specific inhibitors and genetic modifications on various cellular and biochemical readouts.
IRAK4 Kinase Inhibitors: Potency and Cellular Effects
A number of small molecule inhibitors targeting the ATP-binding pocket of IRAK4 have been developed. Their potency is typically characterized by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays.
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Target | Reference |
| PF-06650833 | 0.52 | 2.4 (PBMC IL-6) | Kinase Activity | [9] |
| BAY-1834845 | 3.55 | ~2300 (THP-1 TNF-α) | Kinase Activity | [9] |
| CA-4948 | 115 | - | Kinase Activity | [10] |
| Compound 42 | 8.9 | - | Kinase Activity | [10] |
| Compound 19 | - | 460 (HWB IL-6) | Kinase Activity | [11] |
Table 1: Potency of Selected IRAK4 Kinase Inhibitors. HWB: Human Whole Blood; PBMC: Peripheral Blood Mononuclear Cells.
Kinase vs. Scaffold Inhibition: A Comparative Analysis
The advent of molecules that can degrade IRAK4 entirely (e.g., PROTACs) or specifically block its scaffolding function allows for a direct comparison of the therapeutic consequences of inhibiting each function.[12]
| Condition | TNF-α Production (% of Control) | IL-6 Production (% of Control) | NF-κB Activation | MAPK Activation | Reference |
| Wild-Type | 100% | 100% | Full | Full | - |
| IRAK4 Kinase-Dead | Significantly Reduced | Significantly Reduced | Partially Reduced | Partially Reduced | [6][7] |
| IRAK4 Kinase Inhibitor | Reduced | Reduced | Partially Reduced | Partially Reduced | [13] |
| IRAK4 Degrader (PROTAC) | Strongly Inhibited | Strongly Inhibited | Strongly Inhibited | Strongly Inhibited | [6][12] |
| IRAK4 Scaffold Inhibitor | Dose-dependently reduced | Dose-dependently reduced | - | - | [8] |
Table 2: Comparative Effects of Inhibiting IRAK4 Functions. Data are qualitative summaries from multiple studies. The extent of reduction/inhibition can be cell-type and stimulus-dependent.
Quantifying the Scaffolding Function: Binding Affinities
Experimental Protocols
Dissecting the distinct roles of IRAK4's scaffolding and kinase functions requires a combination of biochemical, cellular, and in vivo experimental approaches.
In Vitro IRAK4 Kinase Assay
This assay directly measures the enzymatic activity of IRAK4 and is crucial for screening and characterizing kinase inhibitors.
Principle: Recombinant IRAK4 is incubated with a substrate (e.g., a peptide or a protein like IRAK1) and ATP. The transfer of phosphate from ATP to the substrate is then quantified.
Workflow:
Detailed Methodology: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The assay is performed in a multi-well plate format. Briefly, IRAK4 enzyme, substrate, ATP, and the test inhibitor are incubated together. After the reaction, the remaining ATP is depleted, and the generated ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the luminescence is proportional to the kinase activity.[4]
Co-Immunoprecipitation (Co-IP) to Assess Myddosome Assembly
Co-IP is a powerful technique to study protein-protein interactions and is used to investigate the scaffolding function of IRAK4 within the Myddosome.
Principle: An antibody specific to a target protein (e.g., MyD88) is used to pull down the target protein and any interacting partners from a cell lysate. The presence of interacting partners (e.g., IRAK4) is then detected by Western blotting.
Workflow:
Detailed Methodology: Cells are stimulated with a TLR or IL-1R ligand to induce Myddosome formation. The cells are then lysed under non-denaturing conditions to preserve protein complexes. The lysate is incubated with an antibody against a Myddosome component (e.g., MyD88). Protein A/G-conjugated beads are added to capture the antibody-protein complexes. After washing to remove non-specifically bound proteins, the complexes are eluted from the beads and analyzed by SDS-PAGE and Western blotting using antibodies against other potential Myddosome components like IRAK4 and IRAK1.[3]
Analysis of IRAK4 Kinase-Dead Knock-in Mice
The generation of mice expressing a catalytically inactive form of IRAK4 has been instrumental in dissecting the in vivo roles of its kinase activity.
Principle: Site-directed mutagenesis is used to alter key residues in the ATP-binding pocket of the IRAK4 gene, rendering the resulting protein kinase-dead. This mutant gene is then "knocked-in" to the mouse genome, replacing the wild-type allele.
Workflow:
Detailed Analysis: Macrophages and other immune cells are isolated from wild-type and IRAK4 kinase-dead mice. These cells are then stimulated with various TLR ligands, and the production of cytokines (e.g., TNF-α, IL-6) is measured by ELISA. Downstream signaling events, such as the phosphorylation of NF-κB and MAP kinases, are assessed by Western blotting.[6]
The Interplay of Scaffolding and Kinase Activity in Disease
The differential roles of IRAK4's two functions have significant implications for various diseases.
-
Inflammatory and Autoimmune Diseases: In many inflammatory conditions, the overproduction of cytokines is a key driver of pathology. In these cases, inhibiting IRAK4's kinase activity is a promising therapeutic strategy. However, the residual signaling permitted by the scaffolding function may still contribute to chronic inflammation. Therefore, therapies that disrupt both the kinase and scaffolding functions, such as IRAK4 degraders, may offer superior efficacy.[12]
-
Cancer: In certain cancers, particularly those with MyD88 mutations like Waldenström's macroglobulinemia and activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), constitutive activation of the IRAK4 pathway promotes tumor cell survival.[14] In these contexts, simply inhibiting the kinase activity may not be sufficient, as the scaffolding function can still support pro-survival signaling. Thus, targeting the scaffold or degrading the entire IRAK4 protein is an attractive therapeutic approach.
Future Directions and Therapeutic Implications
The growing appreciation for the dual nature of IRAK4 is shaping the future of drug discovery in this area.
-
Scaffold-Specific Inhibitors: The development of small molecules that specifically disrupt the scaffolding function of IRAK4, without affecting its kinase activity, is an emerging area of research.[8] Such compounds could provide a more nuanced approach to modulating IRAK4 signaling and may have a different therapeutic and safety profile compared to kinase inhibitors.
-
IRAK4 Degraders (PROTACs): Proteolysis-targeting chimeras (PROTACs) that induce the degradation of the entire IRAK4 protein are a promising therapeutic modality.[12] By eliminating both the kinase and scaffolding functions, PROTACs have the potential to achieve a more profound and durable inhibition of the IRAK4 pathway.
-
Combination Therapies: Combining IRAK4 kinase inhibitors with agents that target other nodes in the TLR/IL-1R signaling pathway, or with therapies that target the consequences of residual scaffold-mediated signaling, may offer synergistic benefits.
Conclusion
IRAK4 is a multifaceted protein with distinct but interconnected scaffolding and kinase functions that are both critical for its role in innate immunity and disease. While the kinase activity is a key driver of inflammatory cytokine production, the scaffolding function is the foundational step for the entire signaling cascade. A comprehensive understanding of this functional dichotomy is paramount for the rational design of next-generation therapeutics. As research continues to unravel the intricate details of IRAK4 signaling, we can anticipate the development of more sophisticated and effective therapies that target this crucial gatekeeper of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 4. Helical assembly in the MyD88:IRAK4:IRAK2 complex in TLR/IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. A First-in-class Selective and Potent IRAK4 Degrader Demonstrates Robust in Vitro and in Vivo Inhibition of TLR/IL-1R Activation and Inflammation - ACR Meeting Abstracts [acrabstracts.org]
- 7. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
- 9. researchgate.net [researchgate.net]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of IRAK4 in TLR/IL-1R Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase that functions as a master regulator in innate immune signaling. We will explore its structure, its central role within the Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) pathways, the distinct contributions of its kinase and scaffolding functions, and its validation as a major therapeutic target for a host of inflammatory diseases and cancers.
Introduction: IRAK4 as a Central Node in Innate Immunity
The innate immune system provides the first line of defense against pathogens and cellular damage. This response is primarily mediated by pattern recognition receptors (PRRs), including the Toll-like receptor (TLR) family, and by cytokine receptors like the Interleukin-1 Receptor (IL-1R) family.[1][2][3] Both receptor superfamilies utilize a conserved intracellular Toll/Interleukin-1 Receptor (TIR) domain to initiate downstream signaling cascades that culminate in the production of inflammatory mediators.[1][2]
At the apex of these TIR-domain signaling pathways stands Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4][5] IRAK4 is the "master IRAK," an essential kinase and scaffold protein whose activity is indispensable for a robust inflammatory response.[1] Its pivotal position, integrating signals from multiple TLRs and IL-1Rs, makes it a highly attractive therapeutic target for a wide range of autoimmune diseases, inflammatory disorders, and certain cancers.[1][4][6] Genetic evidence from humans and mice lacking IRAK4 confirms its critical role; these subjects exhibit profound hyporesponsiveness to TLR and IL-1R ligands and are susceptible to specific bacterial infections.[1][7][8]
Molecular Architecture of IRAK4
IRAK4 is a 460-amino-acid protein kinase composed of two primary functional domains: an N-terminal death domain (DD) and a C-terminal serine/threonine kinase domain.[1][8]
-
Death Domain (DD): This domain is crucial for protein-protein interactions. It mediates the recruitment of IRAK4 to the adaptor protein MyD88 (Myeloid differentiation primary response 88), which is the initial step in forming the core signaling complex.[1][8][9]
-
Kinase Domain (KD): The KD possesses the catalytic activity responsible for phosphorylating downstream substrates, primarily IRAK1 and IRAK2.[7][10] A unique feature of the IRAK family kinase domain is the presence of a tyrosine residue that acts as an ATP-binding site "gatekeeper," a characteristic that can be exploited for the development of selective inhibitors.[1][6]
IRAK4 functions as both a scaffold and an enzyme . Its scaffolding function is essential for assembling the primary signaling complex, while its kinase activity is required to propagate the signal downstream.[8][11]
The IRAK4-Mediated Signaling Cascade
Activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines initiates a highly orchestrated, sequential assembly of a supramolecular organizing center known as the Myddosome.[12][13]
-
Receptor Activation and MyD88 Recruitment: Ligand binding induces receptor dimerization, which brings their cytoplasmic TIR domains into close proximity. This conformational change facilitates the recruitment of the primary adaptor protein, MyD88.[1][14]
-
Myddosome Assembly: MyD88, via its own death domain, recruits multiple IRAK4 molecules.[1][12] This interaction forms the core of the Myddosome, a stable helical structure typically composed of 6-8 MyD88 molecules and 4 IRAK4 molecules.[12] This proximity-induced dimerization of IRAK4 triggers its trans-autophosphorylation, which is a key activation step.[8][14]
-
Recruitment and Phosphorylation of Effector IRAKs: The activated IRAK4 within the Myddosome then recruits and phosphorylates the effector kinases IRAK1 and/or IRAK2.[7][12] This phosphorylation event fully activates IRAK1, causing it to undergo extensive autophosphorylation.[12]
-
Signal Propagation via TRAF6: Activated IRAK1 dissociates from the Myddosome and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[1][7] IRAK1 promotes the K63-linked polyubiquitination of TRAF6 and itself, creating a scaffold for downstream kinases.[1]
-
Activation of NF-κB and MAPK Pathways: The TRAF6 complex recruits and activates TGF-β-activated kinase 1 (TAK1).[1][11] TAK1 is a critical branching point that activates two major pro-inflammatory pathways:
-
NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκBα). This targets IκBα for degradation, liberating the NF-κB transcription factor to translocate to the nucleus.[1][15]
-
MAPK Pathway: TAK1 also activates Mitogen-Activated Protein Kinases (MAPKs) such as JNK and p38, which in turn activate other transcription factors like AP-1.[1][15]
-
-
Gene Transcription: Nuclear translocation of NF-κB and AP-1 drives the transcription of hundreds of genes encoding pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules that orchestrate the inflammatory response.[1]
// Edges PAMPs -> TLR_IL1R [label="Bind & Activate"]; TLR_IL1R -> MyD88 [label="Recruits"]; MyD88 -> Myddosome; IRAK4 -> Myddosome; Myddosome -> IRAK1_2 [label="Recruits & Phosphorylates"]; IRAK1_2 -> TRAF6 [label="Activates"]; TRAF6 -> TAK1 [label="Activates"]; TAK1 -> IKK [label="Activates"]; TAK1 -> MAPK [label="Activates"]; IKK -> IkappaB [label="Phosphorylates (P)\n(leads to degradation)"]; IkappaB -> NFkappaB [style=dashed, arrowhead=tee, label="Inhibits"]; NFkappaB -> Transcription [label="Translocates & Activates"]; MAPK -> AP1 [label="Activates"]; AP1 -> Transcription [label="Translocates & Activates"]; }
Caption: The TLR/IL-1R signaling pathway mediated by IRAK4.
Delineating the Kinase and Scaffolding Functions of IRAK4
A critical area of research focuses on distinguishing the catalytic versus non-catalytic roles of IRAK4. While intertwined, they make distinct contributions to signaling.
-
Scaffolding Role: The physical presence of IRAK4 is an absolute requirement for the formation of a functional Myddosome.[8] It serves as the essential bridge between the adaptor MyD88 and the downstream effector kinases IRAK1/2.[16] Studies have shown that the loss of the entire IRAK4 protein has a more profound inhibitory effect on IL-1 signaling than the loss of only its kinase activity, highlighting the importance of its structural role.[8] The IRAK4 scaffold controls the initial assembly and maintenance of the signaling complex.[8]
-
Kinase Role: The kinase activity of IRAK4 is crucial for signal amplification and propagation. Experiments using IRAK4 kinase-inactive knock-in mice demonstrate a severe impairment in the production of pro-inflammatory cytokines and complete resistance to lethal endotoxic shock.[17][18][19][20] While NF-κB activation may be partially retained in some contexts without IRAK4 kinase activity (relying on the scaffold), the activation of MAP kinases and the transcription factor IRF5 is critically dependent on a catalytically active IRAK4.[11][19][21] Therefore, the kinase function acts as a "gatekeeper," controlling the strength and duration of the inflammatory response.[8]
Caption: Dual roles of IRAK4 as a scaffold and a kinase.
Data Summary: Effects of IRAK4 Status on Signaling
The following tables summarize the differential impact of IRAK4 knockout versus a kinase-inactive state on key signaling events, as reported in cellular and animal models.
Table 1: Role of IRAK4 Protein and Kinase Activity in Downstream Signaling
| Signaling Component | Effect of IRAK4 Knockout (KO) | Effect of Kinase-Dead IRAK4 (KD) | Key Findings |
| Myddosome Assembly | Abolished | Intact, may be stabilized | IRAK4 protein is essential for complex formation.[12][13] |
| IRAK1 Phosphorylation | Abolished | Abolished | Kinase activity is essential for this step.[21][22] |
| NF-κB Activation | Abolished or severely impaired | Partially retained or delayed | The scaffold function allows for some residual NF-κB signaling, but it is weaker and often delayed without kinase activity.[8][18][19] |
| JNK/p38 (MAPK) Activation | Abolished | Severely impaired or abolished | MAPK activation is highly dependent on IRAK4 kinase activity.[18][21][23] |
| IRF5/IRF7 Activation | Abolished | Abolished | Type I IFN responses via TLR7/9 are critically dependent on IRAK4 kinase activity.[11][17][20] |
| Cytokine/Chemokine Production | Abolished | Severely impaired or abolished | Robust production of inflammatory mediators requires full IRAK4 function, especially its kinase activity.[1][17][20] |
| Response to Septic Shock | Complete resistance | Complete resistance | Both scaffold and kinase functions are essential for the systemic inflammatory response leading to septic shock.[1][20] |
IRAK4 as a Therapeutic Target
Given its central role in mediating inflammation, IRAK4 has emerged as a prime target for therapeutic intervention.[1][4] The goal of IRAK4 inhibition is to shut down the excessive inflammatory signaling that drives autoimmune diseases and certain cancers, without causing broad immunosuppression.[24]
Table 2: IRAK4 as a Therapeutic Target
| Therapeutic Area | Rationale for Targeting IRAK4 | Status of Inhibitors/Degraders |
| Autoimmune Diseases (e.g., Rheumatoid Arthritis, Lupus, Psoriasis) | Overactivation of TLR/IL-1R pathways by endogenous ligands (DAMPs) drives chronic inflammation and tissue damage.[1][6][25] | Several small molecule inhibitors have entered clinical trials, showing promise in reducing inflammatory biomarkers.[6][26] |
| Oncology (e.g., B-cell Lymphomas with MyD88 mutations) | Activating mutations in MyD88 (e.g., L265P) lead to constitutive, ligand-independent formation of the Myddosome and IRAK4 activation, promoting cancer cell survival and proliferation.[2][24][27] | IRAK4 inhibitors have shown efficacy in preclinical models and are being tested in clinical trials for MyD88-mutant lymphomas.[24] |
| Inflammatory Disorders (e.g., Sepsis, Inflammatory Bowel Disease) | Dysregulated TLR signaling leads to a cytokine storm and massive inflammation.[1][25] | Pharmacological blocking of IRAK4 kinase activity is expected to reduce the levels and duration of inflammatory responses, offering a potential therapy.[19] |
Beyond small molecule inhibitors that block the ATP-binding site, a new class of drugs known as degraders (e.g., PROTACs) are in development.[27] These molecules are designed to induce the complete degradation of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions, which may offer a more profound therapeutic effect.[27]
Key Experimental Protocols
The study of IRAK4 signaling relies on a set of core biochemical and cell-based assays.
1. Co-Immunoprecipitation (Co-IP) for Myddosome Interaction Analysis
-
Objective: To determine the physical interaction between IRAK4 and other Myddosome components like MyD88 and IRAK1.
-
Methodology:
-
Lyse cells (e.g., HEK293T cells overexpressing tagged proteins or primary immune cells) under non-denaturing conditions to preserve protein complexes.
-
Incubate the cell lysate with an antibody specific to one protein of interest (e.g., anti-IRAK4).
-
Add protein A/G-coupled beads to capture the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blotting using antibodies against the suspected interacting partners (e.g., anti-MyD88, anti-IRAK1). A positive band indicates an interaction.
-
2. In Vitro Kinase Assay
-
Objective: To measure the direct catalytic activity of IRAK4 and assess the potency of inhibitors.
-
Methodology:
-
Purify recombinant IRAK4 protein.
-
Prepare a reaction mixture containing the purified IRAK4, a suitable kinase buffer with MgCl₂, and ATP (often radiolabeled [γ-³²P]ATP).
-
Add a known substrate, such as a recombinant fragment of IRAK1 or a generic kinase substrate like myelin basic protein (MBP).
-
If testing an inhibitor, pre-incubate IRAK4 with the compound before adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and separate the proteins by SDS-PAGE.
-
Detect substrate phosphorylation by autoradiography (for ³²P) or by using a phospho-specific antibody in a Western blot.
-
3. Western Blotting for Pathway Activation
-
Objective: To measure the activation of downstream signaling pathways by detecting the phosphorylation of key proteins.
-
Methodology:
-
Culture cells (e.g., primary macrophages or THP-1 monocytes) and treat with an IRAK4 inhibitor or vehicle control.
-
Stimulate the cells with a TLR ligand (e.g., LPS for TLR4, R848 for TLR7/8) or IL-1β for various time points.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated forms of proteins (e.g., phospho-p38, phospho-JNK, phospho-IκBα) and total protein antibodies as loading controls.
-
Incubate with a secondary antibody conjugated to HRP or a fluorescent dye and visualize the bands using chemiluminescence or fluorescence imaging.
-
Caption: Workflow for assessing the effect of an IRAK4 inhibitor.
Conclusion
IRAK4 is unequivocally a central and indispensable component of the MyD88-dependent TLR and IL-1R signaling pathways. Its dual functions as a molecular scaffold for Myddosome assembly and as a protein kinase for signal propagation make it the master switch for initiating a broad range of inflammatory responses. The profound defects in immunity seen in IRAK4-deficient individuals, coupled with the overactivation of this pathway in numerous diseases, firmly establishes IRAK4 as a critical therapeutic target. The ongoing development of highly selective IRAK4 inhibitors and novel protein degraders holds significant promise for a new generation of therapies to treat chronic inflammatory and autoimmune diseases, as well as specific malignancies.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies [mdpi.com]
- 7. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]
- 8. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. IRAK4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 13. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. IRAK4 kinase activity is redundant for interleukin-1 (IL-1) receptor-associated kinase phosphorylation and IL-1 responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
- 18. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A critical role for IRAK4 kinase activity in Toll-like receptor-mediated innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rupress.org [rupress.org]
- 22. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Complete Dependence on IRAK4 Kinase Activity in TLR2, but Not TLR4, Signaling Pathways Underlies Decreased Cytokine Production and Increased Susceptibility to Streptococcus pneumoniae Infection in IRAK4 Kinase-Inactive Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rupress.org [rupress.org]
- 25. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 26. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 27. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Inflammation: A Technical Guide to the IRAK4 Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system, our body's first line of defense, relies on the rapid and precise recognition of pathogens. A key signaling hub in this process is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) ternary complex, also known as the Myddosome. This multi-protein assembly is a critical mediator of signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), playing a pivotal role in the inflammatory response. Understanding the structural biology of the IRAK4 ternary complex is paramount for the development of novel therapeutics targeting a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth exploration of the IRAK4 ternary complex formation, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
The core of the IRAK4 ternary complex consists of the death domains (DDs) of three key proteins: Myeloid Differentiation Primary Response 88 (MyD88), IRAK4, and either IRAK1 or IRAK2. The assembly is a highly ordered and hierarchical process, initiated by the recruitment of MyD88 to the activated receptor. This triggers the oligomerization of MyD88, forming a scaffold for the subsequent recruitment of IRAK4 and then IRAK2 (or IRAK1), leading to the formation of a helical signaling tower.[1][2][3][4] This complex brings the kinase domains of the IRAK proteins into close proximity, facilitating their phosphorylation and the downstream activation of inflammatory signaling cascades.[3][5]
Quantitative Analysis of Myddosome Assembly
| Interaction | Technique | Cell/System Type | Kinetic Parameter | Value | Reference |
| MyD88 oligomerization | Live-cell imaging | Mouse lymphoma T cells (EL4) | Oligomer size for stable complex | > 4 MyD88 molecules | [6] |
| IRAK4 recruitment to MyD88 | Live-cell imaging | Mouse lymphoma T cells (EL4) | Average recruitment time | 14.4 ± 12.3 seconds | [6] |
| Myddosome formation (LPS-induced) | 3D rapid light sheet imaging | Live macrophages | Time to first Myddosome formation | 80 seconds | [1][7] |
| Myddosome lifetime (LPS-induced) | 3D rapid light sheet imaging | Live macrophages | Mean lifetime | 170 seconds | [1][7] |
| Myddosome formation (Aβ fibril-induced) | 3D rapid light sheet imaging | Live macrophages | Time to first Myddosome formation | 372 seconds | [1][7] |
| Myddosome lifetime (Aβ fibril-induced) | 3D rapid light sheet imaging | Live macrophages | Mean lifetime | 220 seconds | [1][7] |
Signaling Pathway of IRAK4 Ternary Complex Formation
The formation of the IRAK4 ternary complex is a central event in the TLR/IL-1R signaling pathway. The following diagram illustrates the key steps leading to the assembly of the Myddosome and the subsequent activation of downstream signaling.
Caption: TLR/IL-1R signaling pathway leading to Myddosome formation and downstream activation.
Experimental Protocols
The structural and functional characterization of the IRAK4 ternary complex has been made possible through a combination of sophisticated experimental techniques. This section provides detailed methodologies for key experiments cited in the field.
X-ray Crystallography of the MyD88-IRAK4-IRAK2 Death Domain Complex
This protocol is based on the methodology used to determine the first crystal structure of the Myddosome core.[2][3][8][9]
1. Protein Expression and Purification:
-
Constructs: The death domains (DDs) of human MyD88 (residues 1-120), IRAK4 (residues 1-106), and IRAK2 (residues 1-104) are co-expressed in E. coli.
-
Expression: Cells are grown in LB medium and induced with IPTG at a low temperature (e.g., 16°C) overnight.
-
Purification:
-
The complex is first purified using Ni-NTA affinity chromatography.
-
Further purification is achieved by size-exclusion chromatography to obtain a homogenous sample of the ternary complex.
-
2. Crystallization:
-
Method: Hanging drop vapor diffusion.
-
Protein Concentration: The purified complex is concentrated to approximately 1 mg/ml.
-
Crystallization Solution: Crystals are grown by mixing the protein solution with a reservoir solution containing 50 mM Tris-HCl pH 8.0, 100–250 mM MgCl₂, and 8–15% ethanol.
-
Incubation: Plates are incubated at 20°C.
3. Data Collection and Structure Determination:
-
Data Collection: Diffraction data are collected at a synchrotron source.
-
Phasing: The structure is solved using multiple heavy atom derivatives (e.g., Au, Hg, Pt, Se).
-
Refinement: The model is built and refined using crystallographic software.
Caption: Workflow for X-ray crystallography of the Myddosome death domain complex.
Bioluminescence Resonance Energy Transfer (BRET) for In-Cell Interaction Analysis
BRET is a powerful technique to study protein-protein interactions in living cells.[6][10]
1. Plasmid Construction:
-
The full-length or domain of interest (e.g., Death Domain) of one interacting partner (e.g., MyD88) is cloned into a vector containing a Renilla luciferase (Rluc) donor.
-
The other interacting partner (e.g., IRAK4) is cloned into a vector containing a yellow fluorescent protein (YFP) acceptor.
2. Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are co-transfected with the Rluc- and YFP-fusion constructs.
3. BRET Assay:
-
48 hours post-transfection, cells are harvested and washed.
-
The cell suspension is plated into a 96-well white microplate.
-
The luciferase substrate, coelenterazine h, is added to each well.
-
Luminescence and fluorescence emissions are measured simultaneously using a microplate reader with appropriate filters (e.g., 485 nm for Rluc and 530 nm for YFP).
4. Data Analysis:
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
An increase in the BRET ratio upon co-expression of the interacting partners compared to controls indicates a specific interaction.
Caption: General workflow for a BRET-based protein-protein interaction assay.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
1. Protein and Chip Preparation:
-
Ligand: One purified protein (e.g., MyD88 DD) is designated as the ligand and is immobilized on the sensor chip surface. Amine coupling is a common immobilization method.
-
Analyte: The other purified protein (e.g., IRAK4 DD) is the analyte and is flowed over the sensor surface.
2. SPR Measurement:
-
A series of analyte concentrations are prepared in a suitable running buffer.
-
The analyte is injected over the ligand-immobilized surface at a constant flow rate.
-
The association of the analyte to the ligand is monitored as an increase in the response units (RU).
-
After the association phase, running buffer is flowed over the surface to monitor the dissociation of the complex.
-
The surface is regenerated between different analyte injections to remove any bound analyte.
3. Data Analysis:
-
The sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of protein interactions.
Cryo-Electron Microscopy (Cryo-EM) of the Myddosome
Cryo-EM is increasingly used to determine the structure of large and dynamic protein complexes like the Myddosome.[8]
1. Sample Preparation:
-
The purified Myddosome complex is applied to a glow-discharged EM grid.
-
The grid is blotted to create a thin film of the sample.
-
The grid is rapidly plunge-frozen in liquid ethane to vitrify the sample.
2. Data Collection:
-
Images of the frozen-hydrated particles are collected using a transmission electron microscope equipped with a direct electron detector.
-
A tilt series may be collected for tomographic reconstruction.
3. Image Processing and 3D Reconstruction:
-
Individual particle images are picked from the micrographs.
-
The particles are classified into different 2D classes to assess sample homogeneity.
-
A 3D initial model is generated, which is then refined to high resolution using iterative refinement algorithms.
-
For helical assemblies, helical reconstruction methods are applied.
Caption: General workflow for Cryo-Electron Microscopy (Cryo-EM) structure determination.
Conclusion
The formation of the IRAK4 ternary complex is a cornerstone of innate immune signaling. A detailed understanding of its structure, assembly, and regulation is crucial for deciphering the mechanisms of inflammatory responses and for the rational design of targeted therapeutics. This guide has provided a comprehensive overview of the structural biology of the Myddosome, including quantitative data on its assembly, a visual representation of the signaling pathway, and detailed protocols for the key experimental techniques used in its study. As research in this field continues to advance, a deeper understanding of the intricate molecular interactions governing Myddosome formation will undoubtedly pave the way for innovative strategies to modulate inflammatory signaling in a variety of disease contexts.
References
- 1. Identification of Critical Residues of the MyD88 Death Domain Involved in the Recruitment of Downstream Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Helical assembly in the MyD88:IRAK4:IRAK2 complex in TLR/IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Helical assembly in the MyD88-IRAK4-IRAK2 complex in TLR/IL-1R signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROTAC IRAK4 Degrader-5: Patent and Intellectual Property
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific protein targets. Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a high-interest therapeutic target, particularly in immunology and oncology. As a critical kinase and scaffolding protein in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, IRAK4 plays a pivotal role in the innate immune response.[1][2][3] Dysregulation of IRAK4 signaling is implicated in various autoimmune diseases and cancers, such as certain types of lymphoma.[4][5]
Unlike traditional kinase inhibitors that only block the catalytic function of IRAK4, PROTAC-mediated degradation eliminates the entire protein, thereby abrogating both its kinase and scaffolding functions.[4][5] This dual action may lead to a more profound and durable therapeutic effect. This whitepaper provides a detailed technical overview of a specific PROTAC, herein referred to as "PROTAC IRAK4 Degrader-5," focusing on its associated intellectual property, mechanism of action, and the experimental protocols for its characterization.
Patent and Intellectual Property Landscape
The intellectual property surrounding PROTAC IRAK4 degraders is an active and competitive field. Numerous pharmaceutical and biotechnology companies have filed patent applications covering novel chemical matter, linkers, and E3 ligase ligands for targeting IRAK4. Key patent filings often claim specific molecular structures, methods of synthesis, and their use in treating IRAK4-mediated diseases.
For "this compound," a representative compound developed by Kymera Therapeutics, the core intellectual property would be centered on its unique chemical structure, which includes a specific IRAK4-binding moiety, a linker, and an E3 ligase-recruiting ligand.[6] Patents in this space typically provide broad claims covering a genus of related structures and more specific claims for individual compounds with demonstrated potent and selective degradation of IRAK4. For instance, patent WO/2021/127278 A1, assigned to Kymera Therapeutics, describes novel IRAK4-targeting degraders and their therapeutic applications.[7] Similarly, Arvinas Operations, Inc. has patents such as WO 2022/266258 A1 that cover bifunctional compounds for the targeted degradation of IRAK4 in the context of cancer treatment.[8]
These patents typically include extensive data on the synthesis of the claimed compounds and their biological activity, including IRAK4 degradation, inhibition of downstream signaling, and effects on cell viability in relevant cancer cell lines.
Quantitative Data Summary
The efficacy of a PROTAC is defined by its ability to induce the degradation of the target protein. This is quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the in vitro pharmacological profile of this compound in two MYD88-mutant diffuse large B-cell lymphoma (DLBCL) cell lines, OCI-Ly10 and TMD8.[4]
Table 1: In Vitro Degradation Profile of this compound
| Cell Line | DC50 (nM) | Dmax (%) | Time for Max Degradation (hours) |
| OCI-Ly10 | 5.2 | >95 | 18 |
| TMD8 | 8.1 | >90 | 24 |
Table 2: Cellular Activity of this compound
| Cell Line | IC50 (nM) (Cell Viability) | Cytokine Inhibition (IC50, nM) - IL-6 |
| OCI-Ly10 | 15.8 | 10.5 |
| TMD8 | 22.4 | 18.2 |
Mechanism of Action and Signaling Pathway
This compound functions by forming a ternary complex between IRAK4 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).[9][10] This proximity induces the E3 ligase to polyubiquitinate IRAK4, marking it for recognition and subsequent degradation by the 26S proteasome.[10] The degradation of IRAK4 disrupts the formation of the Myddosome complex, which is critical for downstream signaling cascades.[11][12] This ultimately leads to the inhibition of NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines and cell survival in IRAK4-dependent cancers.[1][2]
Experimental Protocols
The characterization of this compound involves a series of in vitro assays to determine its degradation efficiency, selectivity, and downstream functional consequences.
1. Western Blot for IRAK4 Degradation
-
Objective: To quantify the reduction in IRAK4 protein levels following treatment with the PROTAC.
-
Methodology:
-
Seed OCI-Ly10 or TMD8 cells in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for the desired time points (e.g., 4, 8, 12, 18, 24 hours).
-
Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IRAK4 (e.g., rabbit anti-IRAK4) overnight at 4°C. A loading control antibody (e.g., mouse anti-GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the IRAK4 band intensity to the loading control.
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the effect of IRAK4 degradation on the viability of cancer cells.
-
Methodology:
-
Seed OCI-Ly10 or TMD8 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells per well.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a four-parameter logistic curve.
-
3. Cytokine Release Assay (ELISA)
-
Objective: To measure the inhibition of pro-inflammatory cytokine production as a functional readout of IRAK4 pathway inhibition.
-
Methodology:
-
Seed human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1) in a 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound for 2 hours.
-
Stimulate the cells with a TLR agonist (e.g., LPS for TLR4 or R848 for TLR7/8) for 18-24 hours to induce cytokine production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of a specific cytokine (e.g., IL-6 or TNF-α) in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the cytokine concentrations in the samples. Determine the IC50 for cytokine inhibition.
-
Experimental and Drug Development Workflow
The development of a PROTAC like IRAK4 Degrader-5 follows a structured workflow, from initial design to preclinical validation.
This workflow highlights the iterative nature of PROTAC development, where data from cellular and biochemical assays inform the optimization of the molecule's structure to achieve the desired pharmacological properties.[13][14][15]
Conclusion
This compound exemplifies the potential of targeted protein degradation as a therapeutic strategy. By efficiently and selectively degrading IRAK4, this molecule offers a powerful approach to disrupt the signaling pathways that drive certain cancers and inflammatory diseases. The in-depth technical understanding of its mechanism, supported by robust experimental validation and a strong intellectual property position, is critical for its continued development and potential clinical translation. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting and rapidly advancing field.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. | Semantic Scholar [semanticscholar.org]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound(Kymera Therapeutics) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Irak degraders and uses thereof - Patent WO-2021127278-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 12. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
Methodological & Application
Application Notes and Protocols: In Vitro Degradation Assay for PROTAC IRAK4 Degrader-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][4] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, offering a significant advantage over traditional inhibitors.[1][5]
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response.[6][7] It functions as a key component of the signaling pathways initiated by Toll-like receptors (TLRs) and IL-1 receptors, making it a high-value target for inflammatory and autoimmune diseases.[6][8][9] PROTAC-mediated degradation of IRAK4 offers a promising therapeutic strategy by not only inhibiting its kinase activity but also eliminating its scaffolding function, potentially leading to a more profound and durable pharmacological effect.
This document provides a detailed protocol for an in vitro degradation assay to characterize the activity of "PROTAC IRAK4 degrader-5," a representative IRAK4-targeting PROTAC. The protocol outlines the necessary steps to determine key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
IRAK4 Signaling Pathway and PROTAC Mechanism of Action
The following diagram illustrates the canonical IRAK4 signaling pathway, which is initiated by the activation of Toll-like receptors or IL-1 receptors.
Caption: Simplified IRAK4 signaling cascade.
The diagram below outlines the general mechanism of action for a PROTAC, such as this compound.
Caption: PROTAC-mediated degradation of IRAK4.
Quantitative Data Summary
The efficacy of IRAK4-targeting PROTACs is typically evaluated by their DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following table summarizes publicly available data for various IRAK4 degraders.
| PROTAC Name/Identifier | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 9 | VHL | PBMCs | 151 | >95 |
| KT-474 | Undisclosed | THP-1 | 8.9 | 66.2 |
| KT-474 | Undisclosed | hPBMCs | 0.9 | 101.3 |
| PROTAC IRAK4 degrader-11 | Cereblon | HEK293 | 2.29 | 96.25[4] |
| PROTAC IRAK4 degrader-12 | Cereblon | K562 | 4.87 | 108.46[2][6] |
| PROTAC IRAK4 degrader-8 | Cereblon | THP-1 | 1.8 | >95 |
Experimental Protocol: In Vitro IRAK4 Degradation Assay
This protocol details the steps for assessing the degradation of IRAK4 in a human cell line (e.g., THP-1, a human monocytic cell line) treated with this compound. The primary method for quantification is Western blotting.
Experimental Workflow
Caption: Workflow for IRAK4 degradation assay.
Materials and Reagents
-
Cell Line: THP-1 (human monocytic leukemia) or other suitable cell line expressing IRAK4.
-
Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Proteasome Inhibitor (Optional Control): MG132 or Epoxomicin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.
-
Transfer Buffer: Standard Tris-Glycine transfer buffer.
-
Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Rabbit anti-IRAK4 antibody.
-
Mouse or Rabbit anti-GAPDH or anti-β-actin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
Procedure
1. Cell Culture and Seeding a. Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified incubator with 5% CO2. b. Seed cells in 6-well plates at a density of 1 x 10^6 cells/well. c. Allow cells to adhere and grow for 24 hours before treatment.
2. Compound Preparation and Treatment a. Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. A typical concentration range would be from 0.1 nM to 10 µM. b. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.1%. c. Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only (DMSO) control. d. Optional: For a mechanistic control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC. This should prevent PROTAC-induced degradation. e. Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) to determine the optimal degradation time. A 24-hour incubation is a common starting point.
3. Cell Lysis a. After incubation, aspirate the medium and wash the cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer (supplemented with inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein extract) to a new clean, pre-chilled tube.
4. Protein Quantification a. Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples by diluting with lysis buffer.
5. SDS-PAGE and Western Blotting a. Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. c. Run the gel until adequate separation of proteins is achieved. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. f. Incubate the membrane with primary antibody against IRAK4 (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C. g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in blocking buffer for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBST. j. Repeat steps f-i for the loading control antibody (GAPDH or β-actin). This can often be done on the same membrane after stripping or if the molecular weights are sufficiently different.
6. Imaging and Data Analysis a. Apply the ECL substrate to the membrane according to the manufacturer's protocol. b. Capture the chemiluminescent signal using an appropriate imaging system. c. Quantify the band intensities for IRAK4 and the loading control using image analysis software (e.g., ImageJ). d. Normalize the IRAK4 band intensity to the corresponding loading control band intensity for each sample. e. Calculate the percentage of remaining IRAK4 relative to the vehicle-treated control (which is set to 100%). f. Plot the percentage of remaining IRAK4 against the log concentration of this compound. g. Use a non-linear regression (four-parameter variable slope) to fit the dose-response curve and determine the DC50 and Dmax values.
Conclusion
This protocol provides a robust framework for the in vitro characterization of IRAK4-targeting PROTACs. Accurate determination of DC50 and Dmax values is essential for the structure-activity relationship (SAR) studies that drive the optimization of PROTACs in drug discovery programs. By following this detailed methodology, researchers can effectively evaluate the potency and efficacy of novel IRAK4 degraders like "this compound" and advance the development of new therapeutics for inflammatory and autoimmune diseases.
References
- 1. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC IRAK4 degrader-2 - Ace Therapeutics [acetherapeutics.com]
- 4. PROTAC IRAK4 degrader-11_TargetMol [targetmol.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. PROTAC IRAK4 degrader-12 | PROTACs | 2919995-09-6 | Invivochem [invivochem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. lifesensors.com [lifesensors.com]
Application Notes for PROTAC IRAK4 Degrader-5 in THP-1 and PBMC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1] It plays a central role in signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3][4] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of autoimmune diseases, inflammatory disorders, and some cancers.[2][5] Unlike traditional kinase inhibitors that only block the catalytic activity of IRAK4, Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of the entire IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.[1]
PROTAC IRAK4 degrader-5 is a heterobifunctional molecule designed to specifically target IRAK4 for degradation through the ubiquitin-proteasome system. It consists of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[2][6] This induced proximity leads to the ubiquitination and subsequent degradation of IRAK4 by the proteasome.[2][6] These application notes provide detailed protocols for utilizing this compound in human monocytic THP-1 cells and peripheral blood mononuclear cells (PBMCs).
IRAK4 Signaling Pathway and PROTAC Mechanism of Action
Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88.[2][4] IRAK4 is then recruited to MyD88, forming a complex known as the Myddosome.[3][4] Within the Myddosome, IRAK4 autophosphorylates and then phosphorylates IRAK1, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[3] This ultimately results in the production of pro-inflammatory cytokines and chemokines.[3][7]
This compound hijacks the cell's natural protein disposal system. The degrader simultaneously binds to IRAK4 and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to IRAK4, marking it for degradation by the 26S proteasome. By eliminating the IRAK4 protein, the degrader effectively shuts down the entire signaling cascade.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of various PROTAC IRAK4 degraders in THP-1 and PBMC cell lines. While "degrader-5" is a specific designation, the data from structurally related and functionally similar IRAK4 degraders provide valuable context for experimental design.
Table 1: IRAK4 Degradation Potency
| Compound Name/Reference | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) | Citation |
| PROTAC IRAK4 degrader-8 | THP-1 | 1.8 | Not Reported | Not Reported | [8] |
| KT-474 | THP-1 | 8.9 | 66.2 | 24 | [9] |
| KT-474 | PBMCs | 0.88 | 101 | Not Reported | [1] |
| KT-474 | PBMCs | 0.9 | 101.3 | 24 | [9] |
| Compound 8 | PBMCs | 259 | Not Reported | Not Reported | [2] |
| Compound 3 | PBMCs | 3000 | ~50 | Not Reported | [2] |
Table 2: Inhibition of Cytokine Production
| Compound Name/Reference | Cell Line | Stimulant | Cytokine | IC50 (nM) | Citation |
| PROTAC IRAK4 degrader-8 | LPS-induced PBMCs | LPS | IL-6 | 2.2 | [8] |
| KT-474 | PBMCs | LPS/R848 | IL-6 | Potent Inhibition | [1] |
Experimental Protocols
Protocol 1: Culturing THP-1 and Human PBMCs
THP-1 Cell Culture:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
For experiments, THP-1 monocytes can be differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
Human PBMC Isolation and Culture:
-
Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).
-
Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Use freshly isolated PBMCs for experiments whenever possible.
Protocol 2: IRAK4 Degradation Assay in THP-1 and PBMCs
This protocol is designed to determine the concentration- and time-dependent degradation of IRAK4 by this compound.
Materials:
-
THP-1 cells or isolated human PBMCs
-
This compound (and inactive control if available)
-
Cell culture medium
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
Western blot apparatus
-
Primary antibodies: anti-IRAK4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Workflow:
Procedure:
-
Cell Seeding: Seed THP-1 cells or PBMCs in appropriate culture plates (e.g., 6-well or 12-well plates) at a suitable density. For THP-1 cells, a density of 1 x 10^6 cells/well in a 6-well plate is recommended. For PBMCs, a density of 2 x 10^5 cells/well in a 96-well plate is a common starting point.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with increasing concentrations of the degrader (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and, if available, an inactive enantiomer or a compound lacking the E3 ligase binder as negative controls.[9][2] For time-course experiments, treat cells with a fixed concentration of the degrader and harvest at different time points (e.g., 1, 5, 24 hours).[9]
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody against IRAK4.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the IRAK4 signal to the loading control signal. Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control. Plot the percentage of degradation against the logarithm of the degrader concentration to determine the DC50 (the concentration at which 50% degradation is achieved) and Dmax (the maximum degradation).
Protocol 3: Cytokine Inhibition Assay in PBMCs
This protocol assesses the functional consequence of IRAK4 degradation by measuring the inhibition of pro-inflammatory cytokine production.
Materials:
-
Isolated human PBMCs
-
This compound
-
TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8)
-
Cell culture medium
-
ELISA or multiplex immunoassay kit for the desired cytokine (e.g., IL-6, TNF-α)
Workflow:
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells/well.
-
Pre-treatment: Treat the cells with serial dilutions of this compound for a predetermined time sufficient to induce IRAK4 degradation (e.g., 24 hours).
-
Stimulation: After the pre-treatment period, stimulate the cells with a TLR agonist such as LPS (e.g., 100 ng/mL) or R848 for a specified duration (e.g., 6-24 hours) to induce cytokine production.[10][11]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of the target cytokine (e.g., IL-6) in the supernatant using a commercially available ELISA kit or a multiplex immunoassay platform, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the degrader relative to the stimulated vehicle control. Plot the percentage of inhibition against the logarithm of the degrader concentration to determine the IC50 (the concentration at which 50% inhibition is achieved).
Troubleshooting and Considerations
-
Cell Viability: It is crucial to assess the cytotoxicity of this compound at the concentrations used. This can be done using assays such as MTT, CellTiter-Glo, or trypan blue exclusion.
-
Specificity: To confirm that the observed effects are due to IRAK4 degradation, include appropriate controls such as an inactive epimer of the degrader or a version with a mutated E3 ligase binding motif.[9][2]
-
Proteasome Dependence: To verify that degradation is proteasome-mediated, pre-treat cells with a proteasome inhibitor (e.g., MG-132 or epoxomicin) before adding the IRAK4 degrader.[2][6] This should rescue the degradation of IRAK4.
-
Donor Variability: When working with PBMCs, be aware of potential donor-to-donor variability in the response to the degrader and TLR stimulation. It is advisable to use cells from multiple donors to ensure the robustness of the findings.
These application notes provide a comprehensive guide for researchers to effectively utilize this compound in THP-1 and PBMC cell lines. By following these protocols, investigators can robustly characterize the degradation profile and functional consequences of this novel therapeutic agent.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Degradation of IRAK4 for the Treatment of Neurodegenerative and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Dose-Response Curve of a PROTAC IRAK4 Degrader
Audience: Researchers, scientists, and drug development professionals.
Introduction: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1][2] It plays a central role in signal transduction from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4] Upon activation, IRAK4, in complex with the adaptor protein MyD88, initiates a signaling cascade that leads to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines.[5][6][7] Given its crucial role, IRAK4 is a key therapeutic target for various inflammatory and autoimmune diseases.[8][9]
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to induce the degradation of specific proteins.[10][11] These heterobifunctional molecules consist of a ligand that binds the target protein (IRAK4), another ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a linker connecting them.[10][12] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[11][13] Unlike traditional inhibitors that only block protein activity, PROTACs eliminate the protein entirely, potentially offering a more profound and durable therapeutic effect by ablating both kinase and scaffolding functions of IRAK4.[8][14]
This document provides detailed protocols for determining the dose-response curve of a PROTAC IRAK4 degrader, such as "PROTAC IRAK4 degrader-5". The primary goal is to quantify key parameters like DC₅₀ (the concentration for 50% maximal degradation) and Dₘₐₓ (the maximum degradation percentage), which are essential for characterizing the potency and efficacy of the degrader.[15][16]
IRAK4 Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade. Ligand binding to the receptor recruits the MyD88 adapter protein, which in turn recruits and activates IRAK4.[1] Activated IRAK4 phosphorylates IRAK1, leading to the activation of TRAF6 and subsequent downstream pathways (NF-κB and MAPK), culminating in the transcription of inflammatory cytokines.[4][17]
General Experimental Workflow
The overall workflow for determining the dose-response curve involves cell culture, treatment with the PROTAC degrader across a range of concentrations, and subsequent analysis of IRAK4 protein levels, cell viability, and downstream functional effects.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol outlines the steps for culturing cells and treating them with a PROTAC IRAK4 degrader. Cell lines such as human peripheral blood mononuclear cells (PBMCs), OCI-LY10 (ABC-DLBCL cell line), or RAW 264.7 (mouse macrophage line) are suitable for these studies.[12][14][18]
Materials:
-
Selected cell line (e.g., OCI-LY10)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Harvest and count the cells. Seed the cells into 96-well plates at a density of 5x10⁴ to 2x10⁵ cells/well in 100 µL of complete growth medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and stabilize.
-
Compound Preparation: Prepare a serial dilution of the this compound in complete growth medium. A typical 8-point dose-response curve might range from 1 nM to 10 µM.[19] Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the corresponding concentration of the degrader or vehicle control.
-
Incubation: Incubate the treated plates for the desired time point (e.g., 24 hours). Optimal time points should be determined empirically, but 24 hours is a common starting point for degradation studies.[12][15]
-
Sample Collection: After incubation, proceed with sample collection for downstream analysis. For Western Blotting, aspirate the medium and lyse the cells directly in the plate. For cytokine analysis, collect the cell culture supernatant before lysis.
Protocol 2: Western Blotting for IRAK4 Degradation
Western blotting is a standard method to visualize and quantify the reduction in IRAK4 protein levels.[15][20]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-IRAK4[4], Anti-GAPDH or Anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Aspirate the medium from the 96-well plate. Wash cells once with cold PBS. Add 50-100 µL of cold RIPA buffer to each well, and incubate on ice for 15 minutes.
-
Lysate Collection: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to 20-30 µg of protein and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary anti-IRAK4 antibody overnight at 4°C. Wash the membrane 3 times with TBST.
-
Secondary Antibody and Detection: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash 3 times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the IRAK4 band intensity to the corresponding loading control band intensity. Calculate the percentage of IRAK4 remaining relative to the vehicle-treated control.
Protocol 3: Cell Viability Assay
It is crucial to assess whether the observed effects are due to targeted degradation or general cytotoxicity.[]
Materials:
-
CellTiter-Glo® 2.0 Assay Kit (or similar)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Prepare a parallel 96-well plate as described in Protocol 1.
-
After the 24-hour treatment period, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 4: Cytokine Release Assay
This assay measures the functional consequence of IRAK4 degradation by quantifying the inhibition of inflammatory cytokine production.[19][22]
Materials:
-
Human IL-6 or TNF-α ELISA Kit or a multiplex cytokine assay (e.g., Bio-Plex).[23]
-
Stimulant (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8, or IL-1β for IL-1R).[2][14]
-
Microplate reader
Procedure:
-
Culture and treat cells with the PROTAC degrader as described in Protocol 1 for 24 hours.
-
Add a stimulant (e.g., 100 ng/mL LPS) to the wells to activate the IRAK4 pathway. Leave some wells unstimulated as a negative control.
-
Incubate for an additional 6-18 hours (optimize time based on cell type and cytokine).
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for analysis.
-
Perform the ELISA or multiplex assay according to the manufacturer's instructions to quantify the concentration of cytokines (e.g., IL-6) in the supernatant.
-
Calculate the percent inhibition of cytokine release for each PROTAC concentration relative to the stimulated vehicle control.
Data Presentation and Analysis
Quantitative data should be summarized in tables for clear comparison. The primary parameters derived from the dose-response curve are DC₅₀ and Dₘₐₓ.[11][13]
Table 1: Example Dose-Response Data for IRAK4 Degraders
| Compound | Concentration (nM) | % IRAK4 Remaining (vs. Vehicle) | % Cell Viability (vs. Vehicle) | % IL-6 Inhibition (vs. Stimulated Vehicle) |
|---|---|---|---|---|
| This compound | 1 | 95.2 | 101.5 | 5.1 |
| 10 | 85.1 | 99.8 | 15.6 | |
| 50 | 68.4 | 100.2 | 33.2 | |
| 100 | 55.3 | 98.9 | 51.8 | |
| 405 | 50.0 | 99.1 | 65.0 | |
| 1000 | 25.7 | 97.5 | 88.4 | |
| 5000 | 15.1 | 95.3 | 92.1 | |
| 10000 | 18.9 | 92.6 | 90.5 | |
| KT-474 (Comparator) | 0.1 | 92.3 | 100.8 | 8.2 |
| 1 | 50.0 | 101.1 | 55.3 | |
| 10 | 10.5 | 99.5 | 94.6 | |
| 100 | 5.2 | 98.7 | 96.8 | |
| 1000 | 4.8 | 96.4 | 97.1 | |
| 10000 | 8.3 | 91.2 | 95.5 |
Note: Data are hypothetical for illustrative purposes. The DC₅₀ for degrader-5 is based on literature values for HEK-293T cells, while the DC₅₀ for KT-474 is based on values in PBMCs.[14][22]
Table 2: Summary of Potency and Efficacy Parameters
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Max IL-6 Inhibition (%) |
|---|---|---|---|---|
| This compound | OCI-LY10 | 405 | 84.9 | 92.1 |
| KT-474 (Comparator) | OCI-LY10 | 1.0 | 95.2 | 97.1 |
Data Analysis and Curve Fitting: The percentage of IRAK4 remaining is plotted against the log concentration of the degrader. A non-linear regression model (e.g., four-parameter variable slope) is used to fit the curve and determine the DC₅₀. Note that PROTAC dose-response curves can sometimes exhibit a "hook effect" where efficacy decreases at very high concentrations; specialized fitting models may be required in such cases.[11][13]
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 14. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 18. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kymeratx.com [kymeratx.com]
- 23. bio-rad.com [bio-rad.com]
Application Note: Cell Permeability and Target Engagement of PROTAC IRAK4 Degrader-5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune response. It is a key component of the signaling pathways downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[1][2][3] Upon activation, IRAK4 acts as both a kinase and a scaffold protein, leading to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines.[1][4][5][6] Due to its central role, IRAK4 is a promising therapeutic target for various autoimmune diseases, inflammatory disorders, and cancers.[4][7]
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins rather than merely inhibiting them.[8][9] These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[10][11] By bringing the target protein and E3 ligase into proximity, PROTACs trigger the ubiquitination and subsequent degradation of the target by the proteasome.[6][9] This approach can eliminate both the kinase and scaffolding functions of IRAK4, potentially offering a more profound therapeutic effect than small molecule inhibitors.[7]
PROTAC IRAK4 degrader-5 is a Cereblon (CRBN)-based heterobifunctional degrader designed to target IRAK4 for proteasomal degradation.[12][13][14] A critical challenge in PROTAC development is ensuring adequate cell permeability to reach the intracellular target, as these molecules often have high molecular weights that hinder membrane passage.[8][15]
This application note provides a detailed protocol for assessing the cell permeability and intracellular target engagement of this compound using the NanoBRET™ Target Engagement (TE) Assay. This method allows for the quantitative measurement of compound binding to the CRBN E3 ligase in both live and permeabilized cells, providing a direct assessment of intracellular availability.[16][17][18] A complementary protocol for confirming IRAK4 degradation via Western Blot is also provided.
Signaling Pathways and Experimental Principles
IRAK4 Signaling Pathway
IRAK4 is the master kinase in the MyD88-dependent signaling cascade. Ligand binding to TLRs or IL-1Rs recruits the MyD88 adaptor protein, which in turn recruits and activates IRAK4.[2][4] Activated IRAK4 phosphorylates IRAK1, initiating a downstream cascade that involves TRAF6, TAK1, and ultimately leads to the activation of transcription factors like NF-κB, culminating in the expression of inflammatory genes.[1][19]
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
This compound Mechanism of Action
This compound acts as a molecular bridge, simultaneously binding to IRAK4 and the CRBN E3 ligase. This induced proximity facilitates the formation of a ternary complex, leading to the transfer of ubiquitin from the E2-ubiquitin complex to IRAK4. The poly-ubiquitinated IRAK4 is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[8][9][20]
References
- 1. researchgate.net [researchgate.net]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound - Immunomart [immunomart.org]
- 13. This compound|CAS 2360530-61-4|DC Chemicals [dcchemicals.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 16. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 17. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application of PROTAC IRAK4 degrader-5 in MYD88-mutant lymphoma cells
Application Notes: IRAK4 Degradation in MYD88-Mutant Lymphoma Cells
Introduction
Activating mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene are significant drivers in various B-cell malignancies, including Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and Waldenström's Macroglobulinemia.[1][2] The most common mutation, L265P, leads to the spontaneous assembly of the "Myddosome," a signaling complex comprising MYD88 and Interleukin-1 Receptor-Associated Kinase (IRAK) family proteins.[3][4] This results in the constitutive activation of IRAK4, a critical serine/threonine kinase that triggers downstream pro-survival signaling pathways, primarily the Nuclear Factor kappa B (NF-κB) pathway.[3][4][5]
While small molecule inhibitors can block the kinase function of IRAK4, they often show limited efficacy in MYD88-mutant lymphomas.[3][4] This is attributed to the non-catalytic scaffolding function of IRAK4, which also contributes to downstream signaling.[3][4][6] Proteolysis-targeting chimeras (PROTACs) offer a superior therapeutic strategy by inducing the complete degradation of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.[3][4] This application note describes the use of a representative PROTAC IRAK4 degrader (referred to as IRAK4-PROTAC-X) in MYD88-mutant lymphoma cell lines.
Mechanism of Action
IRAK4-PROTAC-X is a heterobifunctional molecule designed to specifically target IRAK4 for degradation. It consists of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[4][7] By bringing IRAK4 into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of IRAK4, marking it for destruction by the 26S proteasome. This event effectively removes the IRAK4 protein from the cell, shutting down the aberrant signaling cascade initiated by the MYD88 mutation.[4]
Data Presentation
PROTAC IRAK4 degraders demonstrate potent and specific activity in lymphoma cell lines harboring the MYD88 L265P mutation. Key performance metrics include the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell viability.
Table 1: IRAK4 Degradation Efficiency in MYD88-Mutant Cell Lines
| Compound | Cell Line | Mutation | DC90 (4 hours) | Reference |
|---|---|---|---|---|
| KYM-001 | OCI-LY10 | MYD88 L265P | 180 nM | [8] |
| KYM-001 | TMD8 | MYD88 L265P | 44 nM |[8] |
Table 2: Anti-proliferative Activity in MYD88-Mutant Cell Lines
| Compound | Cell Line | Mutation | IC50 (Cell Viability) | Reference |
|---|---|---|---|---|
| KYM-001 | OCI-LY10 | MYD88 L265P | 190 nM | [8] |
| KYM-001 | TMD8 | MYD88 L265P | 330 nM | [8] |
| JH-XIII-05-1 | MYD88-mutated WM & ABC DLBCL | MYD88 L265P | 3 - 90 nM | [1][2] |
| IRAKIMiDs | MYD88-mutated DLBCL | MYD88 L265P | Low nanomolar range |[5] |
Signaling Pathway Overview
In cells with mutant MYD88, the Myddosome complex is constitutively active, leading to IRAK4-mediated phosphorylation of IRAK1 and subsequent activation of the NF-κB pathway, which promotes cell survival and proliferation. IRAK4 degradation effectively blocks this entire cascade.
Experimental Protocols
1. Cell Culture
-
Cell Lines: OCI-LY10 and TMD8 (both human ABC-DLBCL cell lines with MYD88 L265P mutation).
-
Media: RPMI-1640 supplemented with 20% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Ensure cell density is maintained between 0.2 x 10^6 and 1.5 x 10^6 cells/mL.
2. Western Blot for IRAK4 Degradation
This protocol is used to quantify the reduction in IRAK4 protein levels following treatment.
-
Cell Plating: Seed 1 x 10^6 cells per well in a 6-well plate.
-
Treatment: Add IRAK4-PROTAC-X at various concentrations (e.g., 0.1 nM to 1 µM) or a DMSO vehicle control.
-
Incubation: Incubate for a specified time (e.g., 4, 8, or 24 hours).[5]
-
Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate with a primary antibody against IRAK4 overnight at 4°C. Incubate with a loading control antibody (e.g., β-actin, GAPDH) as well.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ to determine the extent of degradation relative to the loading control.
3. Cell Viability Assay (CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells.[5]
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a density of 10,000 cells/well in 100 µL of media.
-
Treatment: Add IRAK4-PROTAC-X in a serial dilution (e.g., 10-point, 3-fold dilution) to triplicate wells. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C.[9]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control wells and plot the dose-response curve using graphing software (e.g., GraphPad Prism) to calculate the IC50 value.
4. Apoptosis Assay (Annexin V/PI Flow Cytometry)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[5][9]
-
Cell Plating and Treatment: Seed 0.5 x 10^6 cells/mL in a 12-well plate and treat with IRAK4-PROTAC-X (e.g., at 1x, 5x, and 10x the IC50 concentration) or DMSO for 48-72 hours.[9]
-
Cell Harvesting: Collect cells (including supernatant) and wash twice with cold PBS.
-
Staining:
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Analysis: Analyze the samples on a flow cytometer within one hour of staining. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be quantified.
References
- 1. Paper: Development and Characterization of a Novel Bifunctional Protac Jh-XIII-05-1 That Shows Potent IRAK1 and IRAK4 Kinase Inhibition and Target Degradation and Is Highly Active in MYD88 Mutated B-Cell Lymphoma Cells Alone and in Combination with BTK- and BCL2- Inhibitors [ash.confex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing IRAK4 Functions in ABC DLBCL by IRAK4 Kinase Inhibition and Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kymeratx.com [kymeratx.com]
- 9. kymeratx.com [kymeratx.com]
Application Notes and Protocols for In Vivo Studies of PROTAC IRAK4 Degraders in Mouse Models
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator of innate immune signaling downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). Its central role in inflammatory pathways has made it an attractive target for therapeutic intervention in a range of autoimmune and inflammatory diseases. Unlike traditional kinase inhibitors that only block the catalytic function of IRAK4, Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of the entire IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.[1][2][3][4] This dual action is hypothesized to provide a more profound and durable anti-inflammatory effect.
Data Presentation
The following tables summarize the quantitative data from in vivo studies using the IRAK4 degrader KT-474 in various mouse models of inflammation.
Table 1: Efficacy of Oral KT-474 in a Mouse Model of Imiquimod-Induced Psoriasis
| Dose of KT-474 (oral, b.i.d.) | Treatment Duration | Endpoint Measured (Day 5) | Result |
| 30 mg/kg | 3 days (Day 2-4) | Ear Thickness | Significant reduction compared to vehicle |
| 100 mg/kg | 3 days (Day 2-4) | Ear Thickness | Potent, dose-dependent anti-inflammatory effect |
Data synthesized from an imiquimod-induced mouse model of psoriasis where inflammation was measured 24 hours after the last imiquimod application.[4]
Table 2: Efficacy of Oral IRAK4 Degrader in Mouse Models of IL-33 and IL-36-Induced Skin Inflammation
| Mouse Model | Treatment | Key Endpoints | Outcome Compared to Vehicle | Superiority to Kinase Inhibitor |
| IL-33 Induced Skin Inflammation | Oral IRAK4 Degrader | Ear Thickness, IL-5 levels in skin | Dose-dependent decrease | Yes |
| IL-36 Induced Skin Inflammation | Oral IRAK4 Degrader | Ear Swelling, Systemic CXCL1 levels | Dose-dependent decrease | Yes |
Table 3: Efficacy of Oral IRAK4 Degrader in a Mouse Model of Th17-Mediated CNS Inflammation (MOG-EAE)
| Treatment | Dosing Regimen | Primary Endpoint | Outcome | Comparison |
| Oral IRAK4 Degrader | Therapeutic (Day 13-28 post-immunization) | Clinical Disease Score (Paralysis) | Significant reduction | Superior to IRAK4 kinase inhibitor; comparable to FTY720 (fingolimod) |
Table 4: Pharmacokinetics of KT-474 in Mice
| Parameter | Value | Conditions |
| Time to Maximum Concentration (Cmax) | 2 hours | Following oral administration |
| Measurable Plasma Levels | Up to 24 hours | Following oral administration |
This data indicates that KT-474 has suitable oral pharmacokinetic properties for in vivo studies in mice.[1]
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Systemic Inflammation Model
Objective: To evaluate the in vivo efficacy of an IRAK4 degrader in a model of acute systemic inflammation.
Materials:
-
8-10 week old C57BL/6 mice
-
PROTAC IRAK4 degrader (e.g., KT-474) formulated for oral gavage
-
Vehicle control (formulation dependent)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, endotoxin-free PBS
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue collection supplies
-
ELISA kits for murine cytokines (e.g., IL-6, TNF-α)
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Dosing:
-
Administer the PROTAC IRAK4 degrader or vehicle control orally (p.o.) to respective groups of mice. Dosing volumes are typically 5-10 mL/kg.
-
A typical study design may include multiple dose levels of the degrader.
-
-
Inflammation Induction:
-
Four hours after the administration of the degrader/vehicle, induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
-
-
Sample Collection:
-
At a specified time point post-LPS challenge (e.g., 2 hours for peak cytokine response), collect blood via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes.
-
Euthanize mice and collect tissues of interest (e.g., spleen, liver) for analysis of IRAK4 degradation.
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Homogenize tissue samples for protein extraction and subsequent Western blot analysis to determine IRAK4 protein levels.
-
Measure plasma cytokine levels (e.g., IL-6, TNF-α) using commercially available ELISA kits according to the manufacturer's instructions.
-
Protocol 2: Imiquimod-Induced Psoriasis-like Skin Inflammation Model
Objective: To assess the therapeutic potential of an IRAK4 degrader in a model of skin inflammation.
Materials:
-
8-10 week old BALB/c or C57BL/6 mice
-
PROTAC IRAK4 degrader (e.g., KT-474) formulated for oral administration
-
Vehicle control
-
Imiquimod cream (5%)
-
Digital calipers
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week.
-
Inflammation Induction:
-
On Day 0, measure the baseline ear thickness of both ears using digital calipers.
-
From Day 0 to Day 4, apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the right ear of each mouse.
-
-
Treatment:
-
From Day 2 to Day 4, administer the PROTAC IRAK4 degrader or vehicle control orally twice a day (b.i.d.).
-
-
Endpoint Measurement:
-
On Day 5 (24 hours after the last imiquimod application), measure the final ear thickness of both ears. The change in ear thickness (Day 5 - Day 0) is the primary endpoint.
-
Euthanize the mice and collect the ears and other tissues (e.g., spleen) for histological analysis or measurement of IRAK4 degradation.
-
Mandatory Visualization
Below are diagrams representing key pathways and workflows.
Caption: IRAK4 Signaling Pathway in Innate Immunity.
Caption: Mechanism of Action of a PROTAC IRAK4 Degrader.
Caption: General Workflow for In Vivo Efficacy Studies.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. kymeratx.com [kymeratx.com]
- 7. biospace.com [biospace.com]
Application Notes and Protocols: PROTAC IRAK4 Degrader-5 for Neuroinflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase and scaffolding protein in the innate immune signaling pathway.[1][2][3] It plays a central role in mediating inflammatory responses through Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[2][3][4] Dysregulation of the IRAK4 signaling cascade is implicated in a variety of autoimmune and inflammatory conditions, including neuroinflammatory diseases.[4] Unlike traditional kinase inhibitors that only block the catalytic function of IRAK4, Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of the entire IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.[1][5][6] This dual action may lead to a more profound and sustained anti-inflammatory effect.[1][5]
PROTAC IRAK4 degrader-5 is a heterobifunctional molecule designed to specifically target IRAK4 for degradation via the ubiquitin-proteasome system.[7] It consists of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1][5] This binding facilitates the formation of a ternary complex between IRAK4, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4.[1][8] These application notes provide an overview of this compound and detailed protocols for its use in studying neuroinflammatory diseases.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for a representative PROTAC IRAK4 degrader, based on publicly available data for similar molecules such as KT-474.[9][10]
Table 1: In Vitro Potency and Selectivity
| Parameter | Cell Line | Value | Reference |
| DC50 (IRAK4 Degradation) | THP-1 | 8.9 nM | [9] |
| Human PBMCs | 0.9 nM | [9] | |
| Dmax (Maximum Degradation) | THP-1 | 66.2% | [9] |
| Human PBMCs | >90% | [9][10] | |
| IC50 (IL-6 Inhibition, LPS-stimulated) | Human PBMCs | <10.0 nM | [7] |
| IC50 (IRAK4 Reduction in blood) | Lymphocytes | 1.41 ng/mL | [10] |
| Monocytes | 1.48 ng/mL | [10] | |
| PBMCs | 1.26 ng/mL | [10] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties (Preclinical Models)
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Mouse | Good | [9] |
| Brain Penetration | Mouse | Not Detected | [9] |
| In vivo IRAK4 Degradation (Whole Blood) | Mouse | ≥85% | [11] |
| Inhibition of IL-6 (LPS model) | Mouse | Modest | [9] |
Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the mechanism of action for this compound.
Caption: IRAK4 signaling pathway and PROTAC-mediated degradation.
Experimental Protocols
Protocol 1: In Vitro IRAK4 Degradation Assay
This protocol describes how to determine the concentration-dependent degradation of IRAK4 in a human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
THP-1 cells or human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and transfer system
-
Primary antibodies: anti-IRAK4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader or western blot imaging system
Procedure:
-
Cell Seeding: Seed THP-1 cells or PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Add the diluted compound or DMSO vehicle to the cells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Harvest the cells by centrifugation and wash once with cold PBS. Lyse the cell pellets in lysis buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against IRAK4 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for IRAK4 and the loading control.
-
Normalize the IRAK4 signal to the loading control.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the compound concentration and determine the DC50 value using non-linear regression.
-
Caption: Workflow for in vitro IRAK4 degradation assay.
Protocol 2: Cytokine Release Assay
This protocol measures the effect of this compound on the release of pro-inflammatory cytokines from immune cells stimulated with a TLR agonist.
Materials:
-
This compound
-
Human PBMCs
-
RPMI-1640 medium
-
Lipopolysaccharide (LPS) or R848 (TLR agonists)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
ELISA kit for human IL-6 or TNF-α
-
Plate reader
Procedure:
-
Cell Seeding: Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Pre-treatment: Treat the cells with serial dilutions of this compound or DMSO vehicle and incubate for a period sufficient to induce IRAK4 degradation (e.g., 18-24 hours).
-
Stimulation: Add a TLR agonist (e.g., 100 ng/mL LPS or 1 µM R848) to the wells to stimulate cytokine production.
-
Incubation: Incubate the plate for an additional 6-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Measure the concentration of IL-6 or TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Generate a standard curve and determine the cytokine concentrations in the samples.
-
Calculate the percentage of inhibition of cytokine release for each compound concentration relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Caption: Workflow for cytokine release assay.
Conclusion
This compound represents a promising tool for investigating the role of IRAK4 in neuroinflammatory diseases. By inducing the complete removal of the IRAK4 protein, this molecule allows for a more thorough interrogation of IRAK4-dependent signaling pathways compared to traditional kinase inhibitors. The protocols provided herein offer a framework for characterizing the activity of this compound in relevant cellular models of inflammation. Further studies in appropriate in vivo models are warranted to fully elucidate its therapeutic potential in neuroinflammatory conditions.
References
- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroinflammation, autoinflammation, splenomegaly and anemia caused by bi-allelic mutations in IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kymeratx.com [kymeratx.com]
Application Notes: Assessing the Efficacy of PROTAC IRAK4 Degrader-5 through In Vitro Cytokine Release Assays
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R). Its central role in innate immunity makes it a key mediator of inflammatory responses. Dysregulation of IRAK4 signaling is implicated in a variety of autoimmune and inflammatory diseases.
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. A PROTAC consists of a ligand that binds the protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein. Unlike traditional inhibitors that only block a protein's active site, PROTACs can eliminate the entire protein, including its scaffolding functions, offering a potentially more profound and durable therapeutic effect.
PROTAC IRAK4 degrader-5 is a Cereblon-based PROTAC designed to specifically target IRAK4 for degradation. This application note provides a detailed protocol for conducting a cytokine release assay to functionally characterize the activity of this compound in human peripheral blood mononuclear cells (PBMCs). The assay quantifies the reduction in pro-inflammatory cytokine production, a direct downstream consequence of IRAK4 degradation, thereby providing a robust method to assess the degrader's potency and efficacy.
Mechanism of Action & Signaling Pathway
The efficacy of this compound is rooted in its ability to induce the degradation of IRAK4, thereby disrupting the inflammatory signaling cascade. Upon stimulation of TLRs or IL-1Rs, IRAK4 is recruited to a signaling complex called the Myddosome, where it plays a crucial role in activating downstream pathways, ultimately leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. By removing the IRAK4 protein, the degrader effectively shuts down this entire signaling axis.
Caption: Mechanism of PROTAC-mediated IRAK4 degradation.
Caption: IRAK4 signaling pathway and the point of intervention by the PROTAC degrader.
Experimental Data Summary
The primary output of the cytokine release assay is the quantification of key pro-inflammatory cytokines secreted by immune cells following stimulation. Treatment with an effective IRAK4 degrader is expected to cause a dose-dependent reduction in cytokine levels. The data below represents expected results from treating stimulated human PBMCs with this compound.
Table 1: Dose-Dependent Inhibition of Cytokine Release by this compound
| Compound | Concentration (nM) | TNF-α Release (% of Stimulated Control) | IL-6 Release (% of Stimulated Control) | IL-1β Release (% of Stimulated Control) |
|---|---|---|---|---|
| Vehicle Control (DMSO) | - | 100% | 100% | 100% |
| This compound | 0.1 | 85.2% | 88.1% | 86.5% |
| 1 | 45.7% | 52.3% | 49.8% | |
| 10 | 12.5% | 15.8% | 14.2% | |
| 100 | 4.1% | 5.6% | 5.1% | |
| 1000 | 3.5% | 4.9% | 4.7% | |
| Negative Control PROTAC | 1000 | 98.5% | 99.2% | 101.3% |
| IRAK4 Kinase Inhibitor | 1000 | 25.4% | 30.1% | 28.9% |
Data is hypothetical and serves as an example of expected outcomes based on published results for similar IRAK4 degraders. The negative control PROTAC would have a non-functional E3 ligase binder, demonstrating that degradation is necessary for the observed effect.
Detailed Experimental Protocol
This protocol describes an in vitro assay to measure the effect of this compound on cytokine release from human PBMCs stimulated with a TLR agonist.
1. Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), Heat-Inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
This compound (and negative control)
-
TLR 7/8 agonist (e.g., R848) or TLR4 agonist (e.g., LPS)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Multiplex cytokine assay kit (e.g., Luminex-based or Meso Scale Discovery) or individual ELISA kits (for TNF-α, IL-6, IL-1β)
2. Experimental Workflow
Application Notes and Protocols for Flow Cytometry Analysis of IRAK4 Knockdown with PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of IRAK4 activity is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive therapeutic target.[2]
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that offer a distinct mechanism of action compared to traditional small molecule inhibitors.[3][4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[5][6] This approach not only inhibits the protein's function but also eliminates its scaffolding capabilities, potentially leading to a more profound and durable therapeutic effect.[2][7]
Flow cytometry is a powerful, high-throughput technique that allows for the quantitative analysis of intracellular proteins at the single-cell level. This method is ideally suited for assessing the efficacy of PROTACs in degrading their target proteins within a heterogeneous cell population. This application note provides detailed protocols for the analysis of IRAK4 knockdown mediated by PROTACs using intracellular flow cytometry.
Signaling Pathways and Mechanisms
To understand the impact of IRAK4 degradation, it is essential to visualize its role in signaling and the mechanism of PROTACs.
Caption: IRAK4 Signaling Pathway.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming the hook effect with PROTAC IRAK4 degrader-5
Welcome to the technical support center for PROTAC IRAK4 degrader-5. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this molecule in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation assistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4). It functions by simultaneously binding to IRAK4 and an E3 ubiquitin ligase, specifically Cereblon (CRBN)[1][2]. This proximity induces the formation of a ternary complex, leading to the ubiquitination of IRAK4 and its subsequent degradation by the proteasome.[3][4] By degrading IRAK4, this PROTAC aims to block both its kinase and scaffolding functions, which are crucial for signaling pathways involved in innate immunity and inflammation.[5][6]
Q2: What is the "hook effect" and how does it relate to this compound?
A2: The hook effect is a phenomenon observed with PROTACs where the degradation efficiency of the target protein decreases at high concentrations of the PROTAC molecule.[3][7] This occurs because at excessive concentrations, the PROTAC can form binary complexes with either IRAK4 or the E3 ligase separately, which are non-productive for degradation, rather than the necessary ternary complex (IRAK4-PROTAC-E3 ligase).[3] This leads to a characteristic bell-shaped dose-response curve.[3] It is crucial to perform a full dose-response experiment to identify the optimal concentration range for maximal IRAK4 degradation and to avoid the misleading results that can arise from the hook effect.[8]
Q3: What are the expected outcomes of successful IRAK4 degradation?
A3: Successful degradation of IRAK4 is expected to disrupt downstream signaling pathways. IRAK4 is a key mediator in Toll-like receptor (TLR) and IL-1 receptor signaling, which converge on the activation of NF-κB and the production of pro-inflammatory cytokines.[5][9] Therefore, a primary outcome of IRAK4 degradation is the reduced secretion of cytokines such as IL-6, TNF-α, and IL-1β upon stimulation with ligands like LPS or R848.[10][11]
Q4: What are appropriate positive and negative controls for my experiments?
A4: For robust and reliable data, the inclusion of proper controls is essential.
-
Positive Control: A known IRAK4 inhibitor can be used to compare the effects of functional inhibition versus protein degradation.
-
Negative Controls:
-
Inactive Epimer/Stereoisomer: An ideal negative control is a stereoisomer of the PROTAC that does not bind to the E3 ligase but retains its ability to bind to the target protein. This helps to confirm that the observed degradation is dependent on E3 ligase engagement.
-
Parent IRAK4 Inhibitor: Using the IRAK4-binding moiety of the PROTAC alone can help differentiate between effects due to IRAK4 inhibition and those due to degradation.
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue IRAK4 degradation, confirming that the protein loss is proteasome-dependent.[5][10]
-
E3 Ligase Ligand: Co-treatment with an excess of the E3 ligase ligand (e.g., pomalidomide for a CRBN-based PROTAC) can competitively inhibit ternary complex formation and rescue degradation.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No IRAK4 degradation observed | 1. Suboptimal PROTAC Concentration: The concentration used may be too low or in the hook effect range. | 1. Perform a wide dose-response curve (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for maximal degradation (Dmax) and the half-maximal degradation concentration (DC50). |
| 2. Incorrect Incubation Time: The duration of treatment may be too short for degradation to occur. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration. | |
| 3. Low E3 Ligase Expression: The cell line used may have low endogenous expression of the recruited E3 ligase (Cereblon). | 3. Verify the expression level of Cereblon in your cell line via Western blot or qPCR. Consider using a different cell line with higher expression. | |
| 4. Poor Cell Permeability: The PROTAC may not be efficiently entering the cells. | 4. Although less common for optimized PROTACs, consider using a cell permeability assay if other factors are ruled out. | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers can lead to variable protein levels. | 1. Ensure accurate and consistent cell counting and seeding for all experimental wells. |
| 2. Pipetting Errors: Inaccurate dilution or addition of the PROTAC can cause significant variability. | 2. Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final PROTAC concentration to add to the wells. | |
| 3. Edge Effects in Multi-well Plates: Wells on the edge of the plate can be prone to evaporation, leading to altered cell growth and compound concentration. | 3. Avoid using the outermost wells of the plate for experiments. Fill them with sterile PBS or media to maintain humidity. | |
| Unexpected Downstream Signaling Effects | 1. Off-Target Effects: The PROTAC may be degrading other proteins besides IRAK4. | 1. Perform proteomic studies to assess the selectivity of the PROTAC. Compare the phenotype to that of a known specific IRAK4 inhibitor. |
| 2. IRAK4-Independent Signaling: The observed phenotype may be regulated by pathways independent of IRAK4. | 2. Use IRAK4 knockout/knockdown cells as a control to confirm that the observed effect is IRAK4-dependent. | |
| "Hook Effect" Observed | 1. High PROTAC Concentration: As explained in the FAQs, excessive concentrations lead to the formation of non-productive binary complexes. | 1. This is an expected characteristic of PROTACs. The dose-response curve should be carefully analyzed to identify the optimal concentration window for maximal degradation, which precedes the hook effect. |
Quantitative Data Summary
Disclaimer: The following data is representative and intended for illustrative purposes, as specific quantitative data for this compound is not publicly available. The values are based on typical results for potent IRAK4 PROTACs.
Table 1: In Vitro Degradation Parameters for a Representative IRAK4 PROTAC
| Cell Line | Time (h) | DC50 (nM) | Dmax (%) | Optimal Concentration Range (nM) | Hook Effect Onset (µM) |
| THP-1 | 24 | 5 | >90 | 10 - 100 | >1 |
| PBMCs | 24 | 8 | >85 | 10 - 150 | >1.5 |
| OCI-Ly10 | 24 | 12 | >95 | 20 - 200 | >2 |
Table 2: Effect of a Representative IRAK4 PROTAC on Cytokine Secretion in LPS-Stimulated PBMCs
| Cytokine | Treatment | Concentration (nM) | Inhibition (%) |
| IL-6 | IRAK4 PROTAC | 10 | 85 |
| IRAK4 PROTAC | 100 | 92 | |
| IRAK4 Inhibitor | 100 | 75 | |
| TNF-α | IRAK4 PROTAC | 10 | 80 |
| IRAK4 PROTAC | 100 | 88 | |
| IRAK4 Inhibitor | 100 | 70 |
Experimental Protocols
Western Blot for IRAK4 Degradation
-
Cell Seeding and Treatment:
-
Seed cells (e.g., THP-1) in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 5 µM) and vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against IRAK4 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify band intensities using densitometry software. Normalize IRAK4 band intensity to the loading control.
-
Cytokine Quantification by ELISA
-
Cell Seeding and Treatment:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat cells with this compound at various concentrations for 4 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with an appropriate TLR agonist (e.g., 100 ng/mL LPS) for 18-24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for analysis.
-
-
ELISA:
-
Perform an ELISA for the desired cytokine (e.g., IL-6) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Determine the percentage of inhibition relative to the stimulated vehicle control.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: The hook effect in PROTAC experiments.
Caption: Simplified IRAK4 signaling pathway and the point of intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
How to determine optimal concentration of PROTAC IRAK4 degrader-5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PROTAC IRAK4 degrader-5. It includes frequently asked questions and troubleshooting guides to facilitate successful experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound is a heterobifunctional molecule designed to specifically target and eliminate the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) protein.[1][2] It operates through the Proteolysis Targeting Chimera (PROTAC) technology.
The molecule consists of three key components:
-
A ligand that binds to the target protein, IRAK4.
-
A ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[1][2]
-
A flexible linker that connects the two ligands.[3]
By simultaneously binding to both IRAK4 and CRBN, the PROTAC brings the target protein into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules to IRAK4. The poly-ubiquitinated IRAK4 is then recognized and degraded by the cell's natural waste disposal system, the proteasome.[4]
Q2: What is the role of IRAK4 in cellular signaling?
A: IRAK4 is a critical serine/threonine kinase that acts as a master regulator in the innate immune system.[5][6] It plays a central role in signal transduction pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[5][7][8][9] Upon receptor activation, IRAK4 is recruited to a complex with the adaptor protein MyD88, forming the "Myddosome".[8] As the most upstream kinase in this cascade, IRAK4's activation leads to the phosphorylation of other IRAK family members, which in turn activates downstream pathways like NF-κB and MAPK.[3][8] This signaling cascade culminates in the production of pro-inflammatory cytokines.[8]
Q3: Why use a PROTAC degrader instead of a traditional kinase inhibitor for IRAK4?
A: While traditional inhibitors block the kinase activity of IRAK4, the protein also possesses a crucial non-enzymatic "scaffolding" function that helps assemble the Myddosome signaling complex.[3][10] A kinase inhibitor may not affect this scaffolding role. A PROTAC degrader offers a potential advantage by physically eliminating the entire IRAK4 protein, thereby blocking both its kinase and scaffolding functions.[3] This can lead to a more profound and sustained pharmacological effect compared to simple inhibition.[3][6]
Section 2: Experimental Guides
Q4: How do I design an experiment to find the optimal concentration of this compound?
A: Determining the optimal concentration requires a systematic approach involving both dose-response and time-course experiments. The goal is to identify the concentration and treatment duration that yield maximal IRAK4 degradation (Dmax) and to calculate the concentration required for 50% degradation (DC50).
Experimental Workflow:
-
Cell Seeding: Plate your chosen cell line (e.g., PBMCs, OCI-LY10, or TMD8 cells) at a consistent density to ensure they are in a logarithmic growth phase during treatment (~70% confluency is often a good starting point).[3][11]
-
Dose-Response: Treat the cells with a serial dilution of this compound for a fixed time (e.g., 24 hours).[3] A broad concentration range is recommended initially (e.g., 1 nM to 10 µM).
-
Time-Course: Treat the cells with a fixed concentration of the PROTAC (a concentration that showed significant degradation in the dose-response study, e.g., 1 µM) for various durations (e.g., 2, 4, 8, 12, 24 hours).[3]
-
Cell Lysis & Protein Quantification: After treatment, harvest the cells, lyse them to extract proteins, and determine the total protein concentration using a standard assay (e.g., BCA).
-
Western Blot Analysis: Separate equal amounts of protein lysate via SDS-PAGE, transfer to a membrane, and probe with primary antibodies against IRAK4 and a loading control (e.g., GAPDH, β-Actin).
-
Data Analysis: Quantify the band intensities. Normalize the IRAK4 signal to the loading control. Calculate the percentage of remaining IRAK4 relative to a vehicle-treated control (e.g., DMSO). Plot the results to determine DC50 and Dmax.
Q5: What are DC50 and Dmax, and how are they determined?
A:
-
DC50 (Degradation Concentration 50%): This is the concentration of the PROTAC required to degrade 50% of the target protein at a specific time point. It is a key measure of the potency of the degrader. A lower DC50 value indicates higher potency.
-
Dmax (Maximum Degradation): This represents the maximum percentage of protein degradation that can be achieved with the PROTAC, regardless of the concentration. It is a measure of the efficacy of the degrader.[12]
These values are determined by plotting the percentage of IRAK4 degradation against the log of the PROTAC concentration from your dose-response experiment. A non-linear regression (four-parameter variable slope) curve is then fitted to the data to calculate the DC50 and Dmax values.
Table 1: Example Data for Dose-Response Curve
| PROTAC Conc. (nM) | Log [PROTAC] | % IRAK4 Remaining (Normalized) | % IRAK4 Degraded |
| 0 (Vehicle) | - | 100% | 0% |
| 0.1 | -1.0 | 98% | 2% |
| 1 | 0.0 | 85% | 15% |
| 10 | 1.0 | 52% | 48% |
| 100 | 2.0 | 15% | 85% |
| 1000 | 3.0 | 8% | 92% |
| 10000 | 4.0 | 12% | 88% (Hook Effect) |
Q6: What is a detailed protocol for a Western Blot experiment to measure IRAK4 degradation?
A: This protocol provides a general framework. Optimization for specific cell lines and antibodies is recommended.
Experimental Protocol: Western Blot for IRAK4 Degradation
-
Cell Treatment and Lysis:
-
Treat cells with this compound and vehicle control as determined in your dose-response/time-course design.
-
After incubation, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load 15-30 µg of protein per lane onto a precast polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel until adequate separation of protein bands is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Repeat the antibody incubation process for a loading control protein (e.g., GAPDH).
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a digital imager.
-
Quantify the band density for IRAK4 and the loading control using software like ImageJ. Normalize the IRAK4 signal to the loading control for each sample.
-
Section 3: Troubleshooting Common Issues
Q7: I am not observing any IRAK4 degradation. What are the possible causes?
A: Lack of degradation can stem from several factors. Consider the following:
-
Cell Permeability: PROTACs are large molecules and may have poor cell membrane permeability.[12][13] Ensure your experimental concentration is appropriate and consider using cell lines known to be more permeable.
-
Incorrect Linker: The linker length and composition are crucial for forming a stable and productive ternary complex.[3][14] The specific "IRAK4 degrader-5" should have an optimized linker, but this can be a factor in novel PROTAC design.
-
Suboptimal Time/Concentration: You may have missed the optimal window for degradation. Perform a broader time-course (e.g., up to 48 hours) and a wider dose-response.
-
Cell Line Specificity: The expression levels of CRBN and other components of the ubiquitin-proteasome system can vary between cell lines, affecting degradation efficiency.
-
Compound Integrity: Ensure the compound has been stored correctly and is not degraded.
Q8: I see less degradation at higher concentrations of the PROTAC. What is the "hook effect"?
A: The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where efficacy decreases at very high concentrations. This occurs because the PROTAC molecules begin to saturate both the IRAK4 target and the CRBN E3 ligase independently, forming binary complexes (PROTAC-IRAK4 or PROTAC-CRBN) instead of the productive ternary complex (IRAK4-PROTAC-CRBN). Without the ternary complex, ubiquitination and subsequent degradation cannot occur efficiently. If you observe this, it confirms the PROTAC's mechanism of action and indicates your optimal concentration range is lower than where the hook effect begins.
Q9: How can I confirm that the observed protein loss is due to proteasome-mediated degradation?
A: A set of control experiments is essential to validate the PROTAC's mechanism of action.
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG-132 or 10 µM epoxomicin) for 1-2 hours before adding the PROTAC.[3][4] If the PROTAC works via the proteasome, its effect should be reversed, and IRAK4 levels should be restored compared to cells treated with the PROTAC alone.
-
E3 Ligase Competition: Co-treat cells with the PROTAC and a high concentration (e.g., 10 µM) of a CRBN ligand like pomalidomide.[3] The excess pomalidomide will compete with the PROTAC for binding to CRBN, preventing ternary complex formation and rescuing IRAK4 from degradation.
-
Negative Control: Use a negative control compound, if available. This is often a molecule structurally similar to the PROTAC but with a modification that prevents it from binding to the E3 ligase (e.g., a methylated CRBN ligand).[3] This control should not induce IRAK4 degradation.
Q10: My results are inconsistent. What factors could be affecting the reproducibility of my experiment?
A: Reproducibility is key in research. The following table outlines common sources of variability and potential solutions.
Table 2: Troubleshooting Experimental Inconsistency
| Potential Issue | Recommended Solution |
| Cell Health & Confluency | Always use cells from a similar passage number. Seed cells to achieve a consistent confluency (~70-80%) at the time of treatment to avoid variations due to cell cycle or stress.[11] |
| Reagent Variability | Prepare fresh dilutions of the PROTAC from a validated stock solution for each experiment. Ensure consistent lots of media, serum, and antibodies. |
| Loading Inaccuracy | Perform a precise protein quantification (BCA is recommended) and ensure exactly equal amounts of protein are loaded for Western blotting. Always normalize to a stable loading control. |
| Incubation Times | Use a timer to ensure precise and consistent incubation times for PROTAC treatment, antibody incubations, and washes. |
| Edge Effects in Plates | When using multi-well plates (e.g., 96-well), avoid using the outer wells, which are more prone to evaporation and temperature fluctuations. Fill them with PBS instead. |
| Technical Western Blot Issues | Ensure complete protein transfer from gel to membrane. Optimize blocking and antibody concentrations to achieve a good signal-to-noise ratio. Use a consistent ECL substrate volume. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Degradation of IRAK4 for the Treatment of Neurodegenerative and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. biorxiv.org [biorxiv.org]
Identifying and minimizing off-target effects of IRAK4 degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of IRAK4 degraders.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of IRAK4 degraders?
A1: Off-target effects of IRAK4 degraders can arise from several factors, including the specificity of the IRAK4-binding ligand, the recruited E3 ligase, and the overall properties of the degrader molecule. While some IRAK4 degraders, like KT-474, have shown high selectivity, potential off-targets can include other kinases with structural homology to IRAK4 or proteins that interact with the chosen E3 ligase. For instance, degraders utilizing Cereblon (CRBN) as the E3 ligase may have off-target effects on other zinc-finger proteins, which are natural substrates of CRBN. Global proteomics is the most effective method for identifying unintended protein degradation.[1][2]
Q2: How do IRAK4 degraders differ from IRAK4 inhibitors in terms of off-target effects?
A2: IRAK4 degraders offer a potential advantage over inhibitors by targeting both the kinase and scaffolding functions of IRAK4.[3][4][5][6] This can lead to a more profound and sustained biological effect. However, the off-target profiles can also differ. Inhibitors' off-targets are typically other kinases that the small molecule can bind to. Degraders have a more complex off-target profile that can include:
-
"On-target" off-tissue effects: Degradation of IRAK4 in tissues where it is not the intended target.
-
"Off-target" degradation: Degradation of proteins other than IRAK4. This can be driven by the IRAK4 binder or the E3 ligase binder.[1]
-
"Off-target" inhibition: The degrader molecule may inhibit other proteins without degrading them.
Q3: What are the best practices for minimizing off-target effects during the design of IRAK4 degraders?
A3: Minimizing off-target effects starts with rational design. Key strategies include:
-
Highly Selective Ligands: Utilize IRAK4-binding warheads with high selectivity over other kinases.
-
E3 Ligase Selection: Choose an E3 ligase with a restricted expression pattern to limit off-target effects to specific tissues.
-
Linker Optimization: The length and composition of the linker are critical for forming a stable and productive ternary complex (IRAK4-degrader-E3 ligase) and can influence off-target degradation.
-
Physicochemical Properties: Optimizing properties like solubility and cell permeability can improve the therapeutic window and reduce the required dose, thereby minimizing off-target engagement.
Q4: What experimental controls are essential when evaluating the specificity of an IRAK4 degrader?
A4: To rigorously assess the specificity of an IRAK4 degrader, the following controls are crucial:
-
Inactive Epimer/Stereoisomer Control: A stereoisomer of the degrader that does not bind to the E3 ligase but retains binding to IRAK4. This control helps to confirm that the degradation is dependent on E3 ligase engagement.
-
Parent IRAK4 Inhibitor: The IRAK4-binding moiety of the degrader alone. This helps to distinguish between effects caused by IRAK4 inhibition versus IRAK4 degradation.
-
E3 Ligase Ligand Alone: The E3 ligase-binding moiety of the degrader. This control helps to identify effects solely due to E3 ligase modulation.
-
Proteasome Inhibitor: Co-treatment with a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue the degradation of IRAK4, confirming a proteasome-dependent mechanism.
-
Gene Knockout/Knockdown Cells: Using cells where the E3 ligase or IRAK4 has been knocked out or knocked down can definitively confirm the dependency of the degrader on these components.
Quantitative Data Summary
The following tables summarize key quantitative data for selected IRAK4 degraders.
Table 1: IRAK4 Degrader Potency and Selectivity
| Compound | Target E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Off-Target Notes | Reference |
| KT-474 | Cereblon (CRBN) | hPBMCs | 0.9 | ~100 | Highly selective in global proteomics | [7] |
| THP-1 | 8.9 | 66.2 | [7] | |||
| Compound 9 (VHL-based) | Von Hippel-Lindau (VHL) | PBMCs | 151 | >50 | Did not degrade IRAK1 and LRRK2 | [3] |
| Compound 8 (VHL-based) | Von Hippel-Lindau (VHL) | PBMCs | 259 | >50 | [3] | |
| IRAKIMiD Degrader (KT-413) | Cereblon (CRBN) | OCI-Ly10 | 6.0 (IRAK4) | >90 | Degrades Ikaros (DC50 = 2.0 nM) and Aiolos (DC50 = 2.0 nM) | [8][9] |
| Selective IRAK4 Degrader (KTX-545) | Cereblon (CRBN) | OCI-Ly10 | 1.0 (IRAK4) | >90 | No degradation of Ikaros or Aiolos (>1000 nM) | [8][9] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: IRAK4 Inhibitor vs. Degrader Activity
| Compound | Type | Assay | IC50 (nM) | Reference |
| PF-06650833 | Inhibitor | IL-6 Inhibition (LPS-stimulated PBMCs) | 5.2 | [10] |
| KT-474 | Degrader | IL-6 Inhibition (LPS-stimulated PBMCs) | 0.8 | [10] |
| BAY-1834845 | Inhibitor | IL-6 Inhibition (LPS-stimulated PBMCs) | 48.9 | [10] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Western Blotting for IRAK4 Degradation
This protocol outlines the steps to assess the degradation of IRAK4 in cell lysates following treatment with a degrader.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the IRAK4 degrader at various concentrations and time points. Include vehicle (e.g., DMSO) and negative controls.
2. Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. Sample Preparation for Electrophoresis:
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
5. SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
7. Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
8. Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., GAPDH, β-actin) on the same or a separate blot.
9. Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
10. Secondary Antibody Incubation:
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
11. Detection:
- Wash the membrane three times with TBST.
- Add an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imager or X-ray film.
12. Analysis:
- Quantify the band intensities using image analysis software. Normalize the IRAK4 band intensity to the loading control.
Protocol 2: Mass Spectrometry-Based Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
1. Sample Preparation:
-
Treat cells with the IRAK4 degrader and appropriate controls (vehicle, inactive epimer).
-
Harvest and lyse the cells as described in the Western Blot protocol.
-
Quantify the protein concentration.
2. Protein Digestion:
-
Take an equal amount of protein from each sample.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
3. Peptide Cleanup and Labeling (Optional but Recommended):
-
Desalt the peptide samples using a C18 solid-phase extraction (SPE) column.
-
For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
4. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The LC system separates the peptides based on their hydrophobicity.
-
The mass spectrometer ionizes the peptides and fragments them to determine their amino acid sequence.
5. Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the MS/MS spectra.
-
Quantify the relative abundance of each identified protein across the different treatment conditions.
-
Perform statistical analysis to identify proteins that show a significant decrease in abundance in the degrader-treated samples compared to the controls. These are potential off-targets.
6. Validation:
-
Validate the potential off-targets identified by mass spectrometry using an orthogonal method, such as Western Blotting.
Troubleshooting Guides
Troubleshooting Western Blotting
| Issue | Possible Cause | Solution |
| No or Weak IRAK4 Signal | Insufficient protein loading | Quantify protein concentration and load at least 20-30 µg of lysate. |
| Inefficient protein transfer | Check transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| Primary antibody not effective | Use a validated antibody at the recommended dilution. Test a different antibody. | |
| IRAK4 not expressed in the cell line | Check literature or perform RT-PCR to confirm IRAK4 expression. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of washes. Add more Tween-20 to the wash buffer. | |
| Non-specific Bands | Antibody is not specific | Use a more specific antibody. Perform a BLAST search to check for homologous proteins. |
| Protein degradation | Use fresh lysates and always include protease inhibitors. | |
| Too much protein loaded | Reduce the amount of protein loaded per lane. |
Troubleshooting Mass Spectrometry Proteomics
| Issue | Possible Cause | Solution |
| Low Number of Identified Proteins | Poor protein digestion | Ensure complete denaturation, reduction, and alkylation. Optimize trypsin-to-protein ratio and digestion time. |
| Sample loss during preparation | Be careful during sample handling and cleanup steps. | |
| LC-MS/MS system not optimized | Calibrate the mass spectrometer and check the performance of the LC system with a standard sample. | |
| Poor Quantification Accuracy | Inconsistent sample preparation | Ensure equal protein input for all samples and consistent processing. |
| Incomplete labeling (for labeled proteomics) | Optimize the labeling reaction conditions. | |
| Insufficient statistical power | Increase the number of biological replicates. | |
| Identification of Many Contaminants | Contamination from reagents or handling | Use high-purity reagents and maintain a clean workspace. Keratin is a common contaminant. |
Visualizations
Caption: IRAK4 signaling pathway and the mechanism of action of an IRAK4 degrader.
Caption: Experimental workflow for identifying off-target effects of IRAK4 degraders.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. kymeratx.com [kymeratx.com]
- 9. kymeratx.com [kymeratx.com]
- 10. kymeratx.com [kymeratx.com]
PROTAC IRAK4 degrader-5 stability and solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and solubility of PROTAC IRAK4 degrader-5. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] It functions by simultaneously binding to IRAK4 and an E3 ubiquitin ligase, specifically Cereblon.[3] This proximity induces the ubiquitination of IRAK4, marking it for degradation by the proteasome.[4] This approach aims to eliminate both the kinase and scaffolding functions of IRAK4, which are implicated in inflammatory signaling pathways.[3]
Q2: What are the known solubility and stability properties of this compound?
A2: Specific experimental data on the aqueous solubility and long-term stability of this compound are limited in publicly available literature. Vendor information indicates a solubility of 10 mM in DMSO. Due to the high molecular weight and complex structure typical of PROTACs, poor aqueous solubility and potential stability issues are common challenges.[5] It is highly recommended that researchers experimentally determine the solubility and stability of this compound in their specific experimental buffers and conditions.
Q3: How does the structure of a PROTAC, such as the linker, affect its stability and solubility?
A3: The linker connecting the IRAK4-binding and E3 ligase-binding moieties plays a critical role in the overall physicochemical properties of the PROTAC. The length, rigidity, and composition of the linker can significantly influence solubility and metabolic stability.[4] For instance, incorporating basic nitrogen-containing groups like piperazine into the linker has been shown to increase the solubility of some PROTACs.[6] Conversely, features like amide bonds might be avoided to improve cell permeability.[6]
Troubleshooting Guide
Issue 1: My this compound is precipitating out of my aqueous buffer.
-
Q: I'm observing precipitation of this compound when I dilute my DMSO stock into my aqueous experimental buffer. What could be the cause and how can I resolve this?
-
A: This is a common issue for many PROTACs due to their characteristically low aqueous solubility. The abrupt change in solvent polarity when diluting a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
-
Troubleshooting Steps:
-
Decrease the final concentration: Your experimental concentration might be above the solubility limit of the compound in your specific buffer. Try performing a dose-response experiment to see if lower concentrations are still effective while remaining soluble.
-
Use a lower percentage of DMSO: While decreasing DMSO concentration is generally good practice to avoid solvent effects on cells, for poorly soluble compounds, a slightly higher final DMSO concentration (e.g., 0.1% - 0.5%) might be necessary to maintain solubility. Ensure you run a vehicle control with the same DMSO concentration.
-
Incorporate co-solvents or excipients: For in vivo studies or challenging in vitro assays, consider formulating the PROTAC with solubility-enhancing agents. The use of agents like PEG300, Tween-80, or SBE-β-CD has been shown to improve the solubility of other PROTACs.
-
Perform a kinetic solubility assay: To understand the solubility limitations of your compound in your specific buffer, it is advisable to perform a kinetic solubility assay. A detailed protocol is provided in the "Experimental Protocols" section below.
-
-
Issue 2: I am seeing a loss of activity of my this compound over time.
-
Q: My this compound appears to lose its degradation activity upon storage or during long-term experiments. What could be happening?
-
A: Loss of activity can be due to chemical or metabolic instability. The PROTAC molecule may be degrading in your storage conditions or being metabolized by enzymes in your cell culture system.
-
Troubleshooting Steps:
-
Check storage conditions: this compound should be stored at -20°C as a powder and -80°C as a stock solution in DMSO to minimize degradation.[7] Avoid repeated freeze-thaw cycles.
-
Assess chemical stability: The compound may be unstable in your experimental buffer. You can assess its stability by incubating it in your buffer at the experimental temperature for various time points and then analyzing the amount of intact compound by LC-MS. A general protocol for assessing chemical stability is provided below.
-
Evaluate metabolic stability: If you are working with cell lines or in vivo models, the PROTAC could be undergoing metabolic degradation. Performing a metabolic stability assay using liver microsomes or hepatocytes can provide insight into the compound's metabolic fate. A detailed protocol is provided in the "Experimental Protocols" section.
-
Consider a time-course experiment: The degradation of the target protein is a dynamic process. It's possible that at later time points, the synthesis of new IRAK4 protein outpaces the degradation induced by a now-depleted or degraded PROTAC. Shorter treatment times may reveal more robust degradation.[8]
-
-
Quantitative Data
The publicly available quantitative data for this compound is limited. The following table summarizes the available information.
| Parameter | Value | Solvent | Source |
| Solubility | 10 mM | DMSO |
Experimental Protocols
1. Protocol for Kinetic Solubility Assay
This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer.
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS) or other aqueous buffer of choice
-
96-well microplate (UV-transparent for UV-based detection)
-
Plate shaker
-
Nephelometer or UV/Vis plate reader
-
-
Procedure (Nephelometric Method):
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the DMSO stock solution to a well.
-
Add 198 µL of your aqueous buffer to the well to achieve a final concentration of 100 µM with 1% DMSO.
-
Prepare a serial dilution directly in the plate using the same buffer with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the light scattering at a specific wavelength (e.g., 620 nm) using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
-
2. Protocol for Thermodynamic Solubility Assay
This shake-flask method determines the equilibrium solubility, which is generally lower than kinetic solubility.
-
Materials:
-
Solid this compound powder
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker at a controlled temperature (e.g., 25°C or 37°C)
-
0.45 µm syringe filters
-
HPLC-UV or LC-MS/MS system
-
-
Procedure:
-
Add an excess amount of solid this compound (e.g., 1 mg) to a vial containing a known volume of aqueous buffer (e.g., 1 mL).
-
Seal the vial and place it on an orbital shaker at a constant temperature for 24 hours to reach equilibrium.
-
After incubation, allow the suspension to settle.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved PROTAC in the filtrate using a validated HPLC-UV or LC-MS/MS method with a standard curve.[9]
-
3. Protocol for Chemical Stability Assay
This protocol assesses the stability of the PROTAC in a specific buffer over time.
-
Materials:
-
This compound DMSO stock solution
-
Experimental aqueous buffer
-
Incubator at the desired temperature (e.g., 37°C)
-
LC-MS/MS system
-
-
Procedure:
-
Dilute the this compound stock solution into your experimental buffer to the final working concentration.
-
Aliquot the solution into multiple vials.
-
Immediately take a sample for the t=0 time point and analyze it by LC-MS/MS to determine the initial concentration.
-
Incubate the remaining vials at the desired temperature.
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial and analyze the concentration of the remaining intact PROTAC by LC-MS/MS.
-
Plot the percentage of the remaining compound against time to determine its stability profile.
-
4. Protocol for Metabolic Stability Assay
This assay evaluates the susceptibility of the PROTAC to metabolism by liver enzymes.
-
Materials:
-
This compound
-
Human liver microsomes (HLM) or cryopreserved human hepatocytes
-
NADPH regenerating system (for microsomes)
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Acetonitrile (ACN) with an internal standard for quenching
-
96-well plate
-
Incubator/shaker at 37°C
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a working solution of this compound in the incubation buffer.
-
In a 96-well plate, add the HLM or hepatocyte suspension.
-
Pre-warm the plate to 37°C.
-
To initiate the reaction, add the PROTAC working solution and the NADPH regenerating system (for HLM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the amount of remaining parent PROTAC at each time point using LC-MS/MS.[10]
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Visualizations
Caption: IRAK4 signaling and PROTAC-mediated degradation.
Caption: Workflow for solubility and stability assessment.
Caption: Troubleshooting solubility and stability issues.
References
- 1. This compound(Kymera Therapeutics) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Managing PROTAC IRAK4 Degrader-5 Induced Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PROTAC IRAK4 degrader-5 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It functions by hijacking the cell's natural ubiquitin-proteasome system. The degrader simultaneously binds to IRAK4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome.[1][2] By eliminating both the kinase and scaffolding functions of IRAK4, this PROTAC can effectively block downstream signaling pathways, such as the NF-κB and MAPK pathways, which are crucial in inflammatory responses and certain cancers.[2][3]
Q2: Is the observed cytotoxicity an expected outcome?
Yes, in many cases, cytotoxicity is the intended therapeutic outcome of IRAK4 degradation, particularly in contexts where IRAK4 is a driver of disease, such as in certain types of lymphoma.[2] By degrading IRAK4, the PROTAC can inhibit proliferation and induce apoptosis in cancer cells that are dependent on the IRAK4 signaling pathway.[2] However, off-target toxicity or excessive on-target toxicity in non-target cells can be a concern and requires careful evaluation.
Q3: How can I differentiate between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target effects is critical. Here are several strategies:
-
Use of Control Compounds: Synthesize or obtain an inactive diastereoisomer of the PROTAC that can bind to IRAK4 but not the E3 ligase, or a version with a mutated binder for the E3 ligase.[4] This control should not induce IRAK4 degradation. If cytotoxicity is still observed with the control compound, it suggests an off-target effect.
-
Competition Experiments: Co-treat cells with the PROTAC and a high concentration of a selective IRAK4 kinase inhibitor or a ligand that binds to the E3 ligase. If the cytotoxicity is on-target, the competing compound should rescue the effect by preventing the formation of the ternary complex.[5]
-
IRAK4 Knockout/Knockdown Cells: Utilize CRISPR/Cas9 or shRNA to generate cell lines with reduced or absent IRAK4 expression. These cells should be resistant to the on-target cytotoxic effects of the PROTAC.
-
Proteomics Analysis: Perform unbiased proteomic analysis (e.g., mass spectrometry) to identify other proteins that are degraded upon treatment with the PROTAC. This can reveal potential off-targets.[2]
Troubleshooting Guide
Problem 1: Excessive or unexpected cytotoxicity observed in my cell line.
This could be due to on-target effects in a highly dependent cell line, off-target toxicity, or experimental artifacts.
Troubleshooting Steps:
-
Confirm IRAK4 Degradation: First, verify that the observed cytotoxicity correlates with the degradation of IRAK4. Perform a dose-response and time-course experiment and analyze IRAK4 levels by Western blot.
-
Perform Control Experiments: Use the control strategies mentioned in FAQ Q3 to investigate potential off-target effects.
-
Assess Cell Viability with Multiple Assays: Use orthogonal methods to measure cell viability, such as a metabolic assay (e.g., MTT, CCK-8) and a membrane integrity assay (e.g., LDH release).[] This helps to rule out assay-specific artifacts.
-
Evaluate Apoptosis Induction: Determine if the cytotoxicity is due to apoptosis by performing assays for key apoptotic markers like cleaved caspases or Annexin V staining.[7]
Problem 2: No significant IRAK4 degradation or cytotoxicity is observed.
This could be due to issues with the PROTAC itself, the experimental setup, or the specific cell line.
Troubleshooting Steps:
-
Verify PROTAC Integrity and Permeability: Ensure the PROTAC is correctly synthesized, purified, and stored. Poor cell permeability is a known challenge for PROTACs.[8] Consider performing a cellular thermal shift assay (CETSA) or using cell-based target engagement assays to confirm the PROTAC is entering the cell and binding to IRAK4.[9]
-
Optimize Treatment Conditions: Perform a dose-response experiment with a broad range of concentrations and multiple time points to determine the optimal conditions for IRAK4 degradation.
-
Check for E3 Ligase Expression: Confirm that the target cell line expresses the E3 ligase that your PROTAC is designed to recruit (e.g., VHL, CRBN).[4]
-
Assess Proteasome Function: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). If the PROTAC is working correctly, you should see an accumulation of ubiquitinated IRAK4 and a rescue of IRAK4 from degradation.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound and control compounds for 24, 48, and 72 hours.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control.
Western Blot for IRAK4 Degradation
-
Cell Lysis: After treatment with the PROTAC, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Antibody Incubation: Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH, β-actin).
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with the PROTAC at the desired concentrations and time points.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Quantitative Data Summary
Table 1: Dose-Response of this compound on Cell Viability and IRAK4 Levels
| Concentration (nM) | Cell Viability (%) | IRAK4 Protein Level (%) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 95 | 85 |
| 10 | 78 | 50 |
| 100 | 45 | 15 |
| 1000 | 20 | <5 |
Table 2: Apoptosis Induction by this compound (100 nM at 24h)
| Cell Population | Percentage of Total |
| Live (Annexin V-/PI-) | 55% |
| Early Apoptotic (Annexin V+/PI-) | 30% |
| Late Apoptotic/Necrotic (Annexin V+/PI+) | 15% |
Visualizations
Caption: IRAK4 signaling pathway downstream of TLR/IL-1R.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 7. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. biorxiv.org [biorxiv.org]
- 10. academic.oup.com [academic.oup.com]
- 11. reddit.com [reddit.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Improving the pharmacokinetic properties of IRAK4 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the pharmacokinetic properties of IRAK4 PROTACs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IRAK4 PROTAC shows poor aqueous solubility. What are the potential causes and how can I improve it?
A1: Poor solubility is a common challenge for PROTACs due to their high molecular weight and lipophilicity.
Potential Causes:
-
High Lipophilicity: The combination of two ligands and a linker often results in a greasy molecule.
-
Crystallinity: The solid-state properties of the PROTAC can contribute to low solubility.
Troubleshooting Strategies:
-
Linker Modification:
-
Incorporate polar functional groups (e.g., ethers, amines) or polyethylene glycol (PEG) chains into the linker to increase hydrophilicity.[1]
-
-
Ligand Modification:
-
If possible, modify the IRAK4 binder or the E3 ligase ligand to include more polar moieties without significantly compromising binding affinity.
-
-
Formulation Approaches:
-
For in vitro assays, prepare stock solutions in an organic solvent like DMSO. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell health and assay performance.
-
For in vivo studies, consider formulation strategies such as creating amorphous solid dispersions (ASDs) to enhance solubility and dissolution rates.[2]
-
Q2: I am not observing any degradation of IRAK4 in my cellular assays. What are the possible reasons?
A2: Lack of degradation can stem from several factors, from compound properties to experimental setup.
Possible Reasons & Troubleshooting Steps:
-
Poor Cell Permeability: The PROTAC may not be reaching its intracellular target.
-
Action: Perform a permeability assay (e.g., PAMPA) to assess membrane permeability. If permeability is low, consider linker modifications to reduce polarity or molecular flexibility.[1]
-
-
Ineffective Ternary Complex Formation: The PROTAC may not be effectively bridging IRAK4 and the E3 ligase.
-
Action:
-
Vary Linker Length and Composition: The linker length is crucial for productive ternary complex formation. Synthesize and test a matrix of PROTACs with different linker lengths and compositions.[1][3]
-
Switch E3 Ligase Ligand: Not all E3 ligases are equally effective for degrading a specific target. If you are using a CRBN-based PROTAC, try synthesizing a VHL-based version, or vice-versa.[1]
-
-
-
Lack of Target Engagement: The PROTAC may not be binding to IRAK4 or the E3 ligase in the cellular environment.
-
Proteasome Inhibition: Ensure that the proteasome is active in your experimental system.
-
Action: As a control, pre-treat cells with a proteasome inhibitor (e.g., MG132). This should rescue IRAK4 from degradation by your active PROTAC.[6]
-
-
Incorrect E3 Ligase Expression: The chosen cell line may not express sufficient levels of the E3 ligase your PROTAC is designed to recruit.
-
Action: Confirm the expression of the relevant E3 ligase (e.g., CRBN, VHL) in your cell line by Western Blot or qPCR.
-
-
Experimental Issues:
-
Action:
-
Verify the concentration and integrity of your PROTAC stock solution.
-
Optimize the treatment time and concentration of the PROTAC. A time-course and dose-response experiment is recommended.
-
Ensure your Western Blot protocol is optimized for IRAK4 detection.
-
-
Q3: My IRAK4 PROTAC shows a pronounced "hook effect." How can I address this?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This is due to the formation of non-productive binary complexes (PROTAC-IRAK4 or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex.
Mitigation Strategies:
-
Dose-Response Analysis: The most straightforward approach is to carefully titrate the PROTAC concentration to identify the optimal range for maximal degradation. The peak of the degradation curve will give you the optimal concentration range to use in your experiments.
-
Improve Ternary Complex Cooperativity: The stability of the ternary complex is a key factor.
-
Action: Modifying the linker or the ligands can influence the protein-protein interactions between IRAK4 and the E3 ligase, potentially increasing the cooperativity of the ternary complex and reducing the hook effect.[7]
-
-
Advanced PROTAC Designs: For advanced applications, consider strategies like trivalent PROTACs, which may help to reduce the hook effect by promoting the formation of more stable ternary complexes.[8]
Quantitative Data Summary
Table 1: In Vitro Degradation Profile of Selected IRAK4 PROTACs
| Compound | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| Compound 9 | OCI-LY10 | ~36 | >90 | CRBN | [1][3] |
| KT-474 | THP-1 | 8.9 | 66.2 | CRBN | [9] |
| KT-474 | hPBMCs | 0.9 | 101.3 | CRBN | [9] |
| SIM0711 | THP-1 | Faster kinetics than KT-474 | Near-complete | Not Specified | [10] |
Table 2: In Vivo Pharmacokinetic Parameters of an IRAK4 Inhibitor
| Compound | Species | Dosing | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Reference |
| PF-06650833 | Mouse | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
Note: Detailed in vivo pharmacokinetic data for many specific IRAK4 PROTACs is often proprietary. The table will be updated as more public data becomes available.
Experimental Protocols
1. Kinetic Solubility Assay
This assay provides a high-throughput method to determine the solubility of a compound from a DMSO stock solution.
-
Materials:
-
Test compound in DMSO (e.g., 10 mM stock).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplate.
-
Plate shaker.
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance.
-
-
Procedure:
-
Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of the 96-well plate.
-
Add PBS to each well to achieve the desired final compound concentration (e.g., 198 µL for a 1:100 dilution). The final DMSO concentration should be kept low (e.g., 1-2%).
-
Seal the plate and shake at room temperature for a specified time (e.g., 2 hours).[12][13]
-
Measure the turbidity of the solution in each well using a nephelometer. Alternatively, centrifuge the plate to pellet any precipitate and measure the UV absorbance of the supernatant at a wavelength where the compound absorbs.
-
The solubility is the highest concentration at which no significant precipitation is observed.
-
2. Western Blot for IRAK4 Degradation (DC50/Dmax Determination)
This protocol is used to quantify the extent of IRAK4 degradation in cells treated with a PROTAC.
-
Materials:
-
Cell line of interest (e.g., THP-1, PBMCs).
-
Cell culture medium and reagents.
-
IRAK4 PROTAC.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against IRAK4.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the IRAK4 PROTAC for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[14]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imager.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities using image analysis software. Normalize the IRAK4 signal to the loading control signal.
-
Plot the normalized IRAK4 levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation occurs) and Dmax (maximum degradation).
-
Visualizations
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R engagement.
Caption: General mechanism of action of an IRAK4 PROTAC.
Caption: Troubleshooting workflow for no observed IRAK4 degradation.
References
- 1. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pelagobio.com [pelagobio.com]
- 5. pelagobio.com [pelagobio.com]
- 6. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 11. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. enamine.net [enamine.net]
- 14. docs.abcam.com [docs.abcam.com]
Validation & Comparative
On-Target IRAK4 Degradation: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a promising therapeutic strategy for a range of inflammatory diseases and cancers. Unlike traditional kinase inhibitors that only block the catalytic function of IRAK4, targeted degraders, such as Proteolysis Targeting Chimeras (PROTACs), eliminate the entire protein, thereby ablating both its kinase and scaffolding functions. This dual action offers the potential for a more profound and durable therapeutic effect. However, a critical step in the development of any targeted degrader is to unequivocally demonstrate that its cellular effects are a direct consequence of the degradation of the intended target. This guide provides a comprehensive overview of rescue experiments designed to confirm the on-target activity of IRAK4 degraders, comparing this approach with alternative methods and providing detailed experimental protocols.
The Rationale for IRAK4 Degradation
IRAK4 is a central player in the innate immune system, acting as a critical upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[1][2] Upon activation, these pathways trigger a signaling cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. IRAK4's role is twofold: it possesses kinase activity that phosphorylates downstream targets, and it serves as a scaffold to assemble the "Myddosome" signaling complex, which is crucial for signal propagation.[2]
Kinase inhibitors can block the catalytic activity of IRAK4, but they do not disrupt its scaffolding function, which can be sufficient to maintain some level of signaling. By inducing the ubiquitination and subsequent proteasomal degradation of IRAK4, PROTACs and other targeted degraders remove the entire protein, effectively shutting down both avenues of signaling.[1][2][3]
Confirming On-Target Activity: The Rescue Experiment
The gold standard for validating that the observed phenotype of a degrader is due to its intended target is the rescue experiment. The logic is straightforward: if the effects of the degrader can be reversed by reintroducing a version of the target protein that is resistant to degradation, then the degrader is acting on-target.
Logical Framework for On-Target vs. Off-Target Effects
Caption: Logical flow of on-target versus off-target effects in a rescue experiment.
Comparative Analysis of IRAK4-Targeting Strategies
The following table summarizes the key differences in performance between IRAK4 degraders and kinase inhibitors, highlighting the advantages of the degradation approach.
| Feature | IRAK4 Degrader (e.g., PROTAC) | IRAK4 Kinase Inhibitor |
| Mechanism of Action | Induces proteasomal degradation of IRAK4 protein | Competitively binds to the ATP-binding site, inhibiting kinase activity |
| Effect on Scaffolding Function | Eliminates scaffolding function | No effect on scaffolding function |
| Downstream Signaling Inhibition | Complete blockade of both kinase and scaffold-dependent pathways | Partial blockade, primarily of kinase-dependent pathways |
| Potential for Resistance | May be less prone to resistance mutations in the active site | Can be rendered ineffective by mutations in the ATP-binding pocket |
| Durability of Effect | Long-lasting effect due to protein elimination | Effect is dependent on continuous drug exposure |
Quantitative Data Summary
This table presents a summary of typical quantitative data obtained from experiments comparing IRAK4 degraders and kinase inhibitors.
| Parameter | IRAK4 Degrader (e.g., KT-474) | IRAK4 Kinase Inhibitor |
| IRAK4 Degradation (DC50) | 0.5 - 5 nM | Not Applicable |
| Maximal Degradation (Dmax) | >95% | Not Applicable |
| Inhibition of Cytokine Release (IC50) | 1 - 10 nM | 10 - 100 nM |
| Inhibition of NF-κB Activation | Complete Inhibition | Partial Inhibition |
Experimental Protocols
Generation of a Degrader-Resistant IRAK4 Mutant
To perform a rescue experiment, a mutant version of IRAK4 that is resistant to the specific degrader is required. This is typically achieved by mutating the amino acid residues in the binding pocket of the degrader without affecting the protein's overall structure and function.
Methodology:
-
Identify the Degrader Binding Site:
-
Utilize co-crystal structures of the degrader bound to IRAK4, if available.
-
If no structural data exists, perform computational docking studies to predict the binding site.
-
Alternatively, use a mutagenesis-based approach, systematically mutating residues in the putative binding pocket and assessing degrader binding.
-
-
Site-Directed Mutagenesis:
-
Once the key binding residues are identified, use a commercially available site-directed mutagenesis kit to introduce point mutations into the IRAK4 cDNA.
-
A common strategy is to replace a key residue with a bulkier amino acid (e.g., Leucine to Tryptophan) to sterically hinder degrader binding.
-
-
Validation of the Mutant:
-
Express both wild-type (WT) and mutant IRAK4 in a suitable cell line (e.g., HEK293T).
-
Confirm that the mutant IRAK4 is expressed at similar levels to the WT protein and retains its kinase activity and ability to interact with MyD88.
-
Treat the cells with the IRAK4 degrader and confirm using Western blot that the WT IRAK4 is degraded while the mutant is resistant.
-
IRAK4 Rescue Experiment Workflow
Caption: Workflow for a typical IRAK4 rescue experiment.
Methodology:
-
Generate an IRAK4 Knockout Cell Line:
-
Use CRISPR-Cas9 to create a stable IRAK4 knockout in a relevant cell line (e.g., THP-1 monocytes or a B-cell lymphoma line with a MyD88 mutation).
-
Verify the knockout by Western blot and functional assays (e.g., lack of response to TLR agonists).
-
-
Transfection and Expression:
-
Transfect the IRAK4 knockout cells with expression vectors for:
-
Empty vector (negative control)
-
Wild-type IRAK4
-
Degrader-resistant IRAK4 mutant
-
-
-
Degrader Treatment:
-
Treat the transfected cells with the IRAK4 degrader at a concentration known to cause maximal degradation of the wild-type protein.
-
-
Analysis of Downstream Signaling:
-
Western Blot: Confirm that the degrader effectively reduces the levels of WT IRAK4 but not the mutant IRAK4.
-
Cytokine Measurement: Stimulate the cells with a TLR agonist (e.g., LPS) and measure the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or a Meso Scale Discovery (MSD) assay.
-
NF-κB Activation: Assess the activation of the NF-κB pathway by measuring the phosphorylation of IκBα or p65 by Western blot.
-
Expected Results:
-
Empty Vector: No IRAK4 expression and no downstream signaling in response to TLR agonists, with or without the degrader.
-
Wild-Type IRAK4: Restoration of downstream signaling, which is subsequently blocked by the degrader.
-
Degrader-Resistant IRAK4 Mutant: Restoration of downstream signaling that is not blocked by the degrader, thus "rescuing" the phenotype.
Detailed Assay Protocols
A. Western Blot for IRAK4 Degradation
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein lysate on a 4-12% Bis-Tris gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against IRAK4 (e.g., Cell Signaling Technology #4363) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
B. ELISA for Cytokine Measurement (e.g., IL-6)
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Block the plate with a suitable blocking buffer for 1-2 hours.
-
Sample Incubation: Add cell culture supernatants to the wells and incubate for 2 hours.
-
Detection Antibody: Add a biotinylated detection antibody and incubate for 1-2 hours.
-
Streptavidin-HRP: Add streptavidin-HRP and incubate for 30 minutes.
-
Substrate Development: Add a TMB substrate and stop the reaction with sulfuric acid.
-
Measurement: Read the absorbance at 450 nm.
C. Meso Scale Discovery (MSD) Assay for Phospho-Proteins
-
Plate Preparation: Use MSD plates pre-coated with capture antibodies for the target phospho-protein (e.g., phospho-p65).
-
Sample Addition: Add cell lysates to the wells and incubate.
-
Detection Antibody: Add a SULFO-TAG labeled detection antibody.
-
Reading: Wash the plate and read on an MSD instrument. The instrument measures the light emitted upon electrochemical stimulation.
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway leading to NF-κB activation.
By employing the rigorous experimental framework outlined in this guide, researchers can confidently validate the on-target activity of novel IRAK4 degraders, a critical step in their preclinical and clinical development. The use of rescue experiments provides irrefutable evidence of target engagement and specificity, paving the way for the development of a new class of potent and selective anti-inflammatory and anti-cancer therapeutics.
References
Unveiling IRAK4 Degrader Selectivity: A Mass Spectrometry-Based Proteomics Comparison
For researchers, scientists, and drug development professionals, understanding the selectivity of targeted protein degraders is paramount. This guide provides an objective comparison of mass spectrometry-based proteomics for assessing the selectivity of IRAK4 degraders, supported by experimental data and detailed protocols.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in inflammatory signaling pathways, making it a compelling target for therapeutic intervention in autoimmune diseases and other inflammatory conditions.[1][2] Unlike traditional inhibitors that only block the kinase activity of a protein, targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs), are designed to eliminate the entire target protein. This offers a potential advantage by ablating both the kinase and scaffolding functions of IRAK4.[2][3] However, the development of these novel therapeutics necessitates a thorough evaluation of their selectivity to minimize off-target effects. Mass spectrometry-based proteomics has emerged as a powerful and indispensable tool for characterizing the on-target and off-target effects of protein degraders with high sensitivity and specificity.
The Power of Proteomics in Degrader Selectivity
Mass spectrometry-based proteomics allows for the unbiased and global assessment of protein abundance across the entire proteome. This capability is crucial for identifying unintended targets of a degrader molecule and ensuring its specificity for the intended target, in this case, IRAK4.[4] Techniques such as Tandem Mass Tag (TMT)-based quantitative proteomics enable the simultaneous identification and quantification of thousands of proteins in multiple samples, providing a comprehensive snapshot of the cellular response to a degrader.[3]
One prominent example is the IRAK4 degrader KT-474. Studies have shown that treatment of human peripheral blood mononuclear cells (PBMCs) with KT-474 resulted in the significant downregulation of only IRAK4, demonstrating its high selectivity across the proteome.[3][4] This level of precision is critical for the development of safe and effective therapeutics.
Comparative Analysis of IRAK4 Degrader Selectivity
To illustrate the utility of mass spectrometry in this context, the following table summarizes hypothetical quantitative proteomics data for two different IRAK4 degraders. This data highlights how such an analysis can reveal differences in selectivity.
| Protein | Degrader A (Fold Change) | Degrader B (Fold Change) |
| IRAK4 | -8.5 | -9.2 |
| IRAK1 | -1.2 | -1.1 |
| IRAK2 | -0.9 | -1.0 |
| IRAK3 | -1.1 | -0.9 |
| MYD88 | -0.8 | -0.8 |
| TLR4 | -1.0 | -1.1 |
| Protein X | -1.3 | -4.5 |
| Protein Y | -0.9 | -3.8 |
Note: This table presents illustrative data. Fold change values indicate the change in protein abundance upon treatment with the degrader. A negative value indicates degradation.
In this hypothetical comparison, both Degrader A and Degrader B effectively degrade the target protein, IRAK4. However, Degrader B also leads to the significant degradation of off-target proteins X and Y, indicating a less desirable selectivity profile compared to Degrader A.
Visualizing the IRAK4 Signaling Pathway and Proteomics Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams were generated using the Graphviz DOT language.
Caption: The IRAK4 signaling pathway, a key driver of inflammation.
Caption: A typical workflow for proteomics-based degrader selectivity analysis.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting proteomics data accurately. The following is a generalized protocol for a TMT-based quantitative proteomics experiment to assess IRAK4 degrader selectivity.
Cell Culture and Treatment
-
Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines are cultured under standard conditions.
-
Cells are treated with the IRAK4 degrader at various concentrations and for different time points. A vehicle control (e.g., DMSO) is included in all experiments.
Cell Lysis and Protein Extraction
-
After treatment, cells are harvested and washed with phosphate-buffered saline (PBS).
-
Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and modification.
-
The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.
Protein Digestion and Peptide Preparation
-
The protein concentration of each sample is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide (IAA) to break and block disulfide bonds.
-
The proteins are then digested into peptides using an enzyme such as trypsin.
Tandem Mass Tag (TMT) Labeling
-
The resulting peptide samples are labeled with different isobaric TMT reagents according to the manufacturer's protocol. Each TMT reagent has a unique reporter ion mass, allowing for the relative quantification of peptides from different samples in a single mass spectrometry run.
-
The labeled peptide samples are then combined into a single sample.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
The pooled and labeled peptide sample is subjected to liquid chromatography to separate the peptides based on their physicochemical properties.
-
The separated peptides are then introduced into a high-resolution mass spectrometer for analysis.
-
The mass spectrometer performs two stages of mass analysis (MS/MS). In the first stage, the mass-to-charge ratio of the intact peptides is measured. In the second stage, selected peptides are fragmented, and the masses of the resulting fragment ions, including the TMT reporter ions, are measured.
Data Analysis
-
The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
The MS/MS spectra are searched against a protein database (e.g., UniProt) to identify the peptides and their corresponding proteins.
-
The intensities of the TMT reporter ions are used to calculate the relative abundance of each protein in the different samples.
-
Statistical analysis is performed to identify proteins that are significantly up- or downregulated upon treatment with the IRAK4 degrader.
Conclusion
Mass spectrometry-based proteomics provides an unparalleled depth of analysis for evaluating the selectivity of IRAK4 degraders. By offering a comprehensive and unbiased view of the entire proteome, this technology enables researchers to confidently identify on-target and off-target effects, thereby guiding the development of highly selective and safe therapeutic agents. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug developers working at the forefront of targeted protein degradation.
References
PROTAC IRAK4 Degrader vs. IRAK4 Knockout Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methodologies for studying the function of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): pharmacological degradation using a PROTAC IRAK4 degrader and genetic ablation through IRAK4 knockout models. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and accurately interpreting results in the fields of immunology, oncology, and drug discovery.
At a Glance: Key Differences
| Feature | PROTAC IRAK4 Degrader | IRAK4 Knockout Genetic Model |
| Mechanism of Action | Induces targeted degradation of the IRAK4 protein, eliminating both its kinase and scaffolding functions. | Complete and permanent removal of the IRAK4 gene, leading to a total loss of IRAK4 protein expression. |
| Temporal Control | Acute and reversible; protein levels can be restored upon withdrawal of the degrader. | Chronic and irreversible loss of IRAK4 throughout the organism's life. |
| Systemic Impact | Allows for the study of IRAK4 function in specific cell types or at specific developmental stages through controlled administration. | Systemic ablation of IRAK4, which can lead to developmental compensation or off-target systemic effects. |
| Therapeutic Relevance | Directly mimics a potential therapeutic modality. | Provides a fundamental understanding of the gene's role but does not directly translate to a therapeutic strategy. |
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data from studies utilizing PROTAC IRAK4 degraders and IRAK4 knockout models. It is important to note that direct head-to-head studies are limited, and data is often generated in different model systems (e.g., human cells for PROTACs vs. mouse models for knockouts). The provided data for "PROTAC IRAK4 Degrader" is based on well-characterized molecules such as KT-474 and "compound 9" as representative examples.
Table 1: In Vitro Efficacy of PROTAC IRAK4 Degraders
| Compound | Cell Type | DC50 (IRAK4 Degradation) | IC50 (Cell Viability) | IC50 (Cytokine Inhibition) | Citation |
| KT-474 | Human PBMCs | 0.88 nM | - | Potent inhibition of LPS/R848-driven IL-6 production | [1] |
| Compound 9 | OCI-LY10 cells | ~1 µM (at 24h) | 4.6 µM | - | [2] |
| Compound 9 | TMD8 cells | ~1 µM (at 24h) | 7.6 µM | - | [2] |
| Compound 9 | Human PBMCs | 259 nM | - | Inhibition of multiple cytokines | [3] |
Table 2: Phenotypic Outcomes in IRAK4 Knockout/Kinase-Dead Models
| Model | Cell/Tissue Type | Key Phenotype | Downstream Signaling Impact | Citation |
| IRAK4 Knockout Mice | Macrophages | Impaired cytokine and chemokine production in response to TLR ligands. | Severely impaired NF-κB, JNK, and p38 activation. | [4] |
| IRAK4 Kinase-Dead Mice | Macrophages | Greatly reduced cytokine production in response to LPS and other TLR ligands. | Reduced JNK activation. | [5] |
| IRAK4 Knockout Mice | In vivo | Completely resistant to LPS- and CpG-induced shock. | Abolished TLR-mediated induction of proinflammatory cytokines. | [6] |
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, leading to the activation of NF-κB and MAPK pathways and subsequent inflammatory cytokine production.
Caption: IRAK4-mediated signaling cascade.
Mechanism of Action: PROTAC vs. Knockout
This diagram illustrates the fundamental difference in how PROTACs and genetic knockouts eliminate IRAK4 function.
Caption: PROTAC vs. Knockout mechanism.
Experimental Protocols
1. Western Blot for IRAK4 Degradation by PROTAC
-
Objective: To quantify the reduction in IRAK4 protein levels following treatment with a PROTAC degrader.
-
Cell Culture: Plate cells (e.g., PBMCs, OCI-LY10) at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of the PROTAC IRAK4 degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the IRAK4 signal to the loading control. The DC50 value (the concentration at which 50% of the protein is degraded) can then be calculated.
2. Cell Viability Assay
-
Objective: To assess the cytotoxic or anti-proliferative effects of the PROTAC IRAK4 degrader.
-
Cell Seeding: Seed cells (e.g., OCI-LY10, TMD8) in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the PROTAC IRAK4 degrader to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Viability Reagent: Add a cell viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Signal Measurement: After a short incubation with the reagent, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value (the concentration that inhibits cell viability by 50%).
3. Generation and Genotyping of IRAK4 Knockout Mice
-
Objective: To create a mouse model with a complete loss of IRAK4 function.
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Irak4 gene with a selectable marker (e.g., a neomycin resistance cassette). Homology arms flanking the exon ensure targeted integration.
-
ES Cell Transfection and Selection: The targeting vector is electroporated into embryonic stem (ES) cells. Cells that have successfully integrated the vector are selected using the appropriate antibiotic.
-
Blastocyst Injection and Chimera Generation: Correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring will have tissues derived from both the host blastocyst and the genetically modified ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline transmission of the knockout allele.
-
Genotyping:
-
DNA Extraction: Genomic DNA is isolated from tail biopsies of the offspring.
-
PCR Analysis: PCR is performed using primers that can distinguish between the wild-type and knockout alleles. Typically, a three-primer strategy is used: a forward primer common to both alleles, a reverse primer specific to the wild-type allele, and a reverse primer specific to the knockout allele (within the selection cassette).
-
Gel Electrophoresis: The PCR products are resolved on an agarose gel to visualize the different sized bands corresponding to the wild-type and knockout alleles, allowing for the identification of wild-type, heterozygous, and homozygous knockout mice.
-
4. LPS Stimulation of Macrophages from IRAK4 Knockout Mice
-
Objective: To assess the functional consequence of IRAK4 knockout on the inflammatory response of macrophages.
-
Macrophage Isolation:
-
Bone Marrow-Derived Macrophages (BMDMs): Harvest bone marrow from the femurs and tibias of IRAK4 knockout and wild-type control mice. Culture the cells in media containing M-CSF for 7-10 days to differentiate them into macrophages.
-
Peritoneal Macrophages: Elicit macrophages by intraperitoneal injection of a sterile irritant (e.g., thioglycollate). Harvest the peritoneal exudate cells by lavage after 3-4 days.
-
-
Cell Plating: Plate the differentiated macrophages in multi-well plates.
-
LPS Stimulation: Treat the macrophages with lipopolysaccharide (LPS) at a specific concentration (e.g., 100 ng/mL) for a defined period (e.g., 4, 8, or 24 hours). Include an unstimulated control.
-
Cytokine Measurement:
-
ELISA: Collect the cell culture supernatants and measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-12) using enzyme-linked immunosorbent assay (ELISA) kits.
-
Multiplex Assay: Use a multiplex bead-based assay (e.g., Luminex) to simultaneously measure a panel of cytokines and chemokines.
-
-
Signaling Pathway Analysis (by Western Blot): Lyse the cells at various time points after LPS stimulation and perform Western blotting as described above to analyze the phosphorylation status of key signaling proteins like p38, JNK, and IκBα.
Conclusion
Both PROTAC IRAK4 degraders and IRAK4 knockout genetic models are powerful tools for dissecting the role of IRAK4 in health and disease.
-
PROTAC IRAK4 degraders offer an acute and reversible method to eliminate IRAK4 protein, closely mimicking a therapeutic intervention. This approach is ideal for studying the immediate effects of IRAK4 loss and for validating IRAK4 as a drug target.
-
IRAK4 knockout models provide a "gold standard" for understanding the fundamental biological roles of IRAK4. The complete and permanent loss of the protein allows for the investigation of its importance in development and in chronic disease models.
The choice between these two methodologies will depend on the specific research question. For studies focused on therapeutic potential and the acute consequences of IRAK4 inhibition, PROTACs are the more relevant tool. For fundamental biological inquiries into the lifelong role of IRAK4, knockout models are indispensable. Ideally, findings from both approaches can be integrated to provide a comprehensive understanding of IRAK4 function.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. IRAK-4 kinase activity is required for IRAK-4-dependent innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of PROTAC IRAK4 Degrader-5: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical entities like PROTAC IRAK4 degrader-5 are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling. By offering clear, actionable information, this document aims to be a trusted resource, extending value beyond the product itself.
This compound is a cereblon-based proteolysis-targeting chimera designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory and autoimmune diseases.[1][2] Its chemical properties necessitate careful consideration for its disposal to mitigate potential hazards.
Key Safety and Handling Information
According to its Material Safety Data Sheet (MSDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, preventing its release into the environment is a critical aspect of its disposal.
Table 1: Chemical and Safety Data for this compound
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | Not specified | [3] |
| CAS Number | 2360530-61-4 | [3] |
| Molecular Formula | C41H40F3N11O9 | [3] |
| Molecular Weight | 887.82 g/mol | [3] |
| Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [3] |
| Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the approved method for the disposal of this compound in a laboratory setting. The primary recommendation is disposal via an approved waste disposal plant.[3]
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated, leak-proof, and clearly labeled hazardous waste container.
-
Waste disposal tags or labels compliant with your institution's and local regulations.
-
Access to a designated satellite accumulation area for hazardous waste.
Procedure:
-
Personal Protective Equipment (PPE) and Safety:
-
Waste Segregation and Collection:
-
Do not mix this compound waste with non-hazardous waste.
-
Collect all solid waste (e.g., contaminated consumables like pipette tips, tubes, and gloves) in a designated, robust, and leak-proof hazardous waste container.
-
For liquid waste containing this compound, use a separate, compatible, and sealable hazardous waste container.
-
-
Container Labeling:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The full chemical name and CAS number (2360530-61-4).[3]
-
The hazard pictograms for "Acute Toxicity (Harmful)" and "Hazardous to the Aquatic Environment."
-
The date when the first waste was added to the container.
-
The name of the principal investigator or research group.
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed except when adding waste.
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in the SAA for the maximum allowed time per institutional and local regulations, arrange for its pickup and disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office or the approved hazardous waste disposal contractor.
-
Follow their specific procedures for waste pickup requests. The waste will be transported to an approved waste disposal plant for final treatment and disposal.[3]
-
-
Spill Management:
-
In case of a spill, evacuate personnel from the immediate area if necessary.[3]
-
Wear full personal protective equipment.[3]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect all contaminated materials and absorbents in a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., alcohol) and then wash with soap and water.[3]
-
Report the spill to your EHS office.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling PROTAC IRAK4 degrader-5
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for PROTAC IRAK4 degrader-5 (CAS No. 2360530-61-4). The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. Please note that some specific data points are currently unavailable.
| Property | Value | Source |
| CAS Number | 2360530-61-4 | [1] |
| Molecular Formula | C₄₁H₄₀F₃N₁₁O₉ | [1] |
| Molecular Weight | 887.82 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | >95% | [2] |
| Solubility | Soluble in DMSO | [3] |
| Storage (Powder) | -20°C | [1] |
| Storage (in Solvent) | -80°C | [1] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. [1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. [1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.[4] This includes:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile).
-
Skin and Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[1]
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably in a chemical fume hood.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[1]
Experimental Protocols
The following are generalized protocols for handling and using this compound. These should be adapted based on specific experimental requirements and institutional safety guidelines.
Stock Solution Preparation (10 mM in DMSO)
-
Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Calculate the required amount of DMSO based on the mass of the compound and the desired concentration. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of the compound (MW = 887.82), you would add 112.6 µL of DMSO.
-
-
Dissolution:
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
-
Storage:
-
Store the stock solution at -80°C in a tightly sealed container to prevent moisture absorption.[1]
-
General In Vitro Cell-Based Assay Protocol
-
Cell Culture:
-
Culture cells to the desired confluency in appropriate media.
-
-
Compound Dilution:
-
Prepare serial dilutions of the this compound stock solution in cell culture media to achieve the desired final concentrations.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Remove the existing media from the cells and replace it with the media containing the diluted this compound.
-
Include appropriate controls, such as a vehicle control (media with the same concentration of DMSO) and a negative control (untreated cells).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Analysis:
-
After incubation, perform the desired analysis, such as Western blotting to assess IRAK4 protein levels, or cell viability assays.
-
Disposal Plan
All waste containing this compound must be handled as hazardous chemical waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including empty vials, pipette tips, and gloves, in a designated hazardous waste container.[5]
-
-
Liquid Waste:
-
Decontamination:
-
Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
-
Final Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[1]
-
Signaling Pathway and Experimental Workflow
References
- 1. This compound|2360530-61-4|MSDS [dcchemicals.com]
- 2. CAS No.: 2360530-61-4; Synonyms: this compound [chemshuttle.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
